2-Pentylquinoline-4-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62077-97-8 |
|---|---|
Molecular Formula |
C15H18N2S |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-pentylquinoline-4-carbothioamide |
InChI |
InChI=1S/C15H18N2S/c1-2-3-4-7-11-10-13(15(16)18)12-8-5-6-9-14(12)17-11/h5-6,8-10H,2-4,7H2,1H3,(H2,16,18) |
InChI Key |
ZZDKNXBYCDTDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 2-Pentylquinoline-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 2-Pentylquinoline-4-carbothioamide. As a member of the quinoline family, a scaffold known for its diverse pharmacological activities, this molecule holds potential for investigation in various therapeutic areas. This document outlines a plausible synthetic route, predicted physicochemical and spectroscopic data, and a hypothetical biological context to facilitate further research and development. All quantitative data are summarized in structured tables, and detailed experimental protocols for the proposed synthesis are provided. Additionally, key logical and experimental workflows are visualized using diagrams.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A pentyl group is attached at the 2-position of the quinoline ring, and a carbothioamide (thioamide) group is at the 4-position.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₈N₂S
-
Canonical SMILES: CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N
The structure is depicted below:

Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Weight | 258.38 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 52.9 Ų |
| Heavy Atom Count | 18 |
Proposed Synthesis
A plausible and efficient synthetic route for this compound involves a two-step process:
-
Step 1: Doebner Reaction to synthesize the precursor, 2-pentylquinoline-4-carboxylic acid. This reaction involves the condensation of an aniline, an aldehyde (heptanal in this case, which will provide the pentyl group at the 2-position), and pyruvic acid.
-
Step 2: Thionation of the resulting carboxylic acid to the desired carbothioamide. This can be achieved by first converting the carboxylic acid to the corresponding carboxamide, followed by thionation using a reagent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). A more direct approach could involve the conversion of the carboxylic acid to a thioacid, followed by amination, although the former is more common.
Experimental Protocols
Step 1: Synthesis of 2-Pentylquinoline-4-carboxylic acid via Doebner Reaction
This protocol is adapted from established procedures for the Doebner reaction.
-
Materials:
-
Aniline (1.0 eq)
-
Heptanal (1.1 eq)
-
Pyruvic acid (1.2 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
To this solution, add heptanal (1.1 eq) dropwise while stirring.
-
After the addition is complete, add pyruvic acid (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-pentylquinoline-4-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Step 2: Conversion of 2-Pentylquinoline-4-carboxylic acid to this compound
This protocol involves the conversion of the carboxylic acid to an amide, followed by thionation with Lawesson's reagent.
-
Materials:
-
2-Pentylquinoline-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Ammonia solution (excess)
-
Lawesson's reagent (0.5 eq)
-
Toluene (anhydrous, as solvent)
-
Dichloromethane (DCM, as solvent)
-
-
Procedure:
-
Amide Formation:
-
Suspend 2-pentylquinoline-4-carboxylic acid (1.0 eq) in dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 2 hours, or until the acid is fully converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled, concentrated ammonia solution with vigorous stirring.
-
Stir for 1-2 hours. The amide product will precipitate.
-
Filter the solid, wash with water, and dry to obtain 2-pentylquinoline-4-carboxamide.
-
-
Thionation:
-
In a dry, nitrogen-purged round-bottom flask, suspend the 2-pentylquinoline-4-carboxamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be purified by first washing with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on known values for similar chemical structures.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.80 - 8.90 | d | 1H | H-8 |
| 8.10 - 8.20 | d | 1H | H-5 |
| 7.70 - 7.80 | t | 1H | H-7 |
| 7.50 - 7.60 | t | 1H | H-6 |
| 7.40 - 7.50 | s | 1H | H-3 |
| 7.80 - 8.20 | br s | 2H | -C(=S)NH₂ |
| 2.90 - 3.00 | t | 2H | -CH₂- (α to quinoline) |
| 1.70 - 1.80 | quintet | 2H | -CH₂- (β to quinoline) |
| 1.30 - 1.45 | m | 4H | -CH₂CH₂- (γ, δ to quinoline) |
| 0.85 - 0.95 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=S |
| ~162 | C-2 |
| ~148 | C-8a |
| ~145 | C-4 |
| ~130 | C-7 |
| ~129 | C-5 |
| ~127 | C-8 |
| ~125 | C-6 |
| ~124 | C-4a |
| ~118 | C-3 |
| ~38 | -CH₂- (α to quinoline) |
| ~31 | -CH₂- (β to quinoline) |
| ~29 | -CH₂- (γ to quinoline) |
| ~22 | -CH₂- (δ to quinoline) |
| ~14 | -CH₃ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3100 | N-H stretch | Thioamide (-NH₂) |
| 3050 - 3080 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (pentyl) |
| 1600 - 1620 | C=N stretch | Quinoline ring |
| 1500 - 1580 | C=C stretch | Aromatic ring |
| 1400 - 1450 | C-N stretch | Thioamide |
| 1200 - 1300 | C=S stretch | Thioamide |
Potential Biological Signaling Pathways
Quinoline derivatives are known to interact with a variety of biological targets and signaling pathways.[1][2] For instance, some quinoline compounds have been shown to modulate inflammatory responses. A key pathway in inflammation is the activation of the NLRP3 inflammasome.[3] Below is a diagram illustrating a hypothetical interaction of this compound with this pathway.
Caption: Hypothetical inhibition of the NLRP3 inflammasome assembly by this compound.
Experimental and Logical Workflows
The synthesis and characterization of this compound would follow a structured experimental workflow. This workflow ensures the correct synthesis of the target compound and the thorough validation of its structure and purity.
References
Physicochemical Properties of 2-Alkylquinoline-4-carbothioamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-alkylquinoline-4-carbothioamides, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this compound class, this guide also incorporates information from structurally related quinoline and carbothioamide derivatives to provide a foundational understanding for researchers in the field.
Introduction
Quinoline derivatives are a prominent scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a carbothioamide group at the 4-position and an alkyl chain at the 2-position of the quinoline ring is anticipated to modulate the physicochemical properties and biological activity of the parent scaffold. Understanding these properties is crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds, thereby guiding the design of new therapeutic agents.
While specific experimental data for 2-alkylquinoline-4-carbothioamides are scarce in the public domain, this guide synthesizes available information on related compounds to provide insights into their synthesis, characterization, and key physicochemical parameters.
Synthesis and Characterization
The synthesis of 2-alkylquinoline-4-carbothioamides can be approached through multi-step reaction sequences, often starting from isatin or its derivatives. A plausible synthetic route involves the Pfitzinger reaction, which is a well-established method for the synthesis of quinoline-4-carboxylic acids.[1] The subsequent conversion of the carboxylic acid to a carbothioamide represents a key transformation.
General Synthetic Pathway
A generalized synthetic pathway for 2-alkylquinoline-4-carbothioamides is outlined below. This pathway is based on established synthetic methodologies for related quinoline derivatives.[1][2]
Caption: Generalized synthetic workflow for 2-alkylquinoline-4-carbothioamides.
Experimental Protocols
Synthesis of 2-Alkylquinoline-4-carboxylic Acid (Pfitzinger Reaction) [1][2]
-
A mixture of an appropriate isatin derivative and an alkyl methyl ketone is prepared in a suitable solvent, such as ethanol or acetic acid.
-
A base, typically potassium hydroxide or sodium hydroxide, is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period (e.g., 24 hours).
-
After cooling, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid.
-
The solid product is collected by filtration, washed, and may be purified by recrystallization.
Conversion of Carboxylic Acid to Carbothioamide
-
Via Carboxamide:
-
The 2-alkylquinoline-4-carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
The acid chloride is then reacted with ammonia or a primary/secondary amine to form the 2-alkylquinoline-4-carboxamide.[3][4]
-
The resulting carboxamide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an anhydrous solvent like toluene or xylene under reflux to yield the desired 2-alkylquinoline-4-carbothioamide.
-
-
Direct Thionation: In some cases, direct conversion of the carboxylic acid to the carbothioamide may be possible using specific reagents, though this is less common.
Characterization
The structural elucidation of synthesized 2-alkylquinoline-4-carbothioamides relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the presence of the quinoline core, the alkyl chain, and the carbothioamide group. Characteristic chemical shifts for the protons and carbons in the heterocyclic ring and the thioamide moiety are expected.[3][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The C=S stretching vibration of the thioamide group is typically observed in the region of 850-1250 cm-1. Other characteristic peaks include N-H stretching and C=N stretching of the quinoline ring.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which aids in structural confirmation.[3][6]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.[7]
Caption: Analytical workflow for the characterization of 2-alkylquinoline-4-carbothioamides.
Physicochemical Properties
The physicochemical properties of 2-alkylquinoline-4-carbothioamides are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data is limited, the following sections discuss the expected properties based on their chemical structure and data from related compounds.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key parameter influencing a drug's ability to cross biological membranes.[8][9] The lipophilicity of 2-alkylquinoline-4-carbothioamides is expected to be influenced by the length of the 2-alkyl chain; longer alkyl chains will increase lipophilicity.
Experimental Determination of Lipophilicity: Reversed-phase thin-layer chromatography (RP-TLC) is a common method for the experimental determination of lipophilicity.[9][10]
-
Protocol:
-
The compounds are spotted on an RP-18 TLC plate.
-
The plate is developed using a mobile phase consisting of a mixture of an organic solvent (e.g., acetone) and an aqueous buffer.
-
The Rf values are determined, and the RM values are calculated using the equation: RM = log((1/Rf) - 1).
-
By extrapolating the RM values to a 100% aqueous mobile phase, the RM0 value, which is a measure of lipophilicity, can be determined.
-
Computational Prediction of Lipophilicity: Various computational models (e.g., ALOGP, XLOGP3) can be used to predict logP values.[10]
Table 1: Physicochemical Properties of Quinoline-4-carbothioamide (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂S | [11][12] |
| Molecular Weight | 188.25 g/mol | [11][12] |
| Appearance | Yellow solid | [12] |
| Purity | ≥ 95% (HPLC) | [12] |
Table 2: Predicted Physicochemical Properties of Selected 2-Alkylquinoline-4-carbothioamides (Illustrative)
| R-group (at C2) | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP (XLOGP3) |
| -CH₃ (Methyl) | C₁₁H₁₀N₂S | 202.28 | 2.5 |
| -C₂H₅ (Ethyl) | C₁₂H₁₂N₂S | 216.31 | 2.9 |
| -C₃H₇ (Propyl) | C₁₃H₁₄N₂S | 230.34 | 3.4 |
| -C₄H₉ (Butyl) | C₁₄H₁₆N₂S | 244.37 | 3.9 |
| Note: Predicted logP values are illustrative and calculated using publicly available prediction software. Actual experimental values may vary. |
Acidity/Basicity (pKa)
The pKa value determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and interaction with biological targets. The quinoline nitrogen is basic, and its pKa can be influenced by substituents. The carbothioamide group is generally considered to be very weakly acidic.
Computational Prediction of pKa: Quantum mechanical methods and various software packages can be used to predict the pKa values of quinoline derivatives with reasonable accuracy.[13][14][15][16]
Solubility
The aqueous solubility of 2-alkylquinoline-4-carbothioamides is expected to be relatively low and will likely decrease with increasing length of the alkyl chain due to the corresponding increase in lipophilicity. The ionization state, as determined by the pKa and the pH of the medium, will also significantly influence solubility.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for 2-alkylquinoline-4-carbothioamides have not been extensively elucidated, related quinoline derivatives are known to possess a broad spectrum of biological activities. For instance, some quinoline-4-carboxamides have shown antimalarial activity by inhibiting translation elongation factor 2 (PfEF2).[17] Other quinoline derivatives exhibit antimicrobial and antifungal effects, potentially through mechanisms involving the disruption of cell membranes or inhibition of essential enzymes.
Caption: Hypothetical mechanism of action for 2-alkylquinoline-4-carbothioamides.
Conclusion
The 2-alkylquinoline-4-carbothioamides represent a promising class of compounds for further investigation in drug discovery. This guide has provided an overview of their likely physicochemical properties, synthesis, and characterization based on the current understanding of related chemical structures. Further experimental studies are necessary to fully elucidate the properties of this specific compound class and to validate their therapeutic potential. The methodologies and data presented herein offer a valuable starting point for researchers entering this exciting area of medicinal chemistry.
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. or.niscpr.res.in [or.niscpr.res.in]
- 7. tandfonline.com [tandfonline.com]
- 8. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cymitquimica.com [cymitquimica.com]
- 12. chemimpex.com [chemimpex.com]
- 13. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Phenylquinoline-4-carboxamide and Its Derivatives
Chemical Identification
The foundational compound for the carboxamide derivatives discussed is 2-Phenyl-4-quinolinecarboxylic acid.
| Identifier | Value |
| IUPAC Name | 2-phenylquinoline-4-carboxylic acid |
| CAS Number | 132-60-5[1] |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.26 g/mol |
| Synonyms | 2-Phenylcinchoninic acid, Cinchophen |
The corresponding carboxamide is 2-Phenylquinoline-4-carboxamide .
| Identifier | Value |
| IUPAC Name | 2-phenylquinoline-4-carboxamide |
| CAS Number | Not assigned (derivative) |
| Molecular Formula | C₁₆H₁₂N₂O |
| PubChem CID | 185680[2] |
Quantitative Data
The following tables summarize key quantitative data from studies on 2-phenylquinoline-4-carboxylic acid derivatives.
Table 1: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values of synthesized derivatives against various bacterial strains.
| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |
| 5a4 | 64 | >512 | >512 | >512 |
| 5a7 | >512 | >512 | 128 | >512 |
Data extracted from a study on newly synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives, where compounds were evaluated for their in vitro antibacterial activity.[3][4]
Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
This table shows the IC50 values of a lead compound against various histone deacetylase (HDAC) isoforms.
| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) |
| D28 | >100 | >100 | 24.45 | >100 |
Data from a study focused on the discovery of novel HDAC inhibitors, indicating the selectivity of the compound for HDAC3.[5][6]
Experimental Protocols
The synthesis of 2-phenylquinoline-4-carboxamide and its derivatives typically starts from 2-phenylquinoline-4-carboxylic acid, which can be synthesized via the Pfitzinger or Doebner reaction.
3.1. Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Reaction)
-
Reactants: Isatin and acetophenone.[5]
-
Procedure: Isatin (3.4 mmol) is dissolved in a 33% potassium hydroxide solution (10 mL). An ethanol solution (20 mL) of acetophenone (3.74 mmol) is then added slowly. The mixture is refluxed at 85°C for 8 hours. After reflux, the solvent is removed using a rotary evaporator. Water (100 mL) is added to the residue, and the pH is adjusted to 5-6 with 3 M hydrochloric acid. The resulting precipitate, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.[5][6]
3.2. Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives
-
General Procedure for Amidation: The synthesized 2-phenylquinoline-4-carboxylic acid is converted to its acyl chloride, which is then reacted with an appropriate amine to form the carboxamide derivative.
-
Alternative Coupling Method: A coupling reaction can be employed using reagents like O-(benzotriazolyl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) at room temperature.[7]
3.3. In Vitro Antibacterial Activity Assay (Broth Dilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Procedure: The compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of the compounds are prepared in Mueller–Hinton broth in 96-well microtiter plates. Bacterial strains are cultured overnight and then diluted to a final concentration of approximately 5 × 10⁵ CFU/mL. The bacterial suspension is added to the wells containing the compound dilutions. The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Signaling Pathways and Experimental Workflows
4.1. Synthetic Pathway for 2-Phenylquinoline-4-carboxamide Derivatives
The following diagram illustrates a general synthetic route for producing derivatives of 2-phenylquinoline-4-carboxamide, starting from the Pfitzinger reaction to yield the carboxylic acid, followed by amidation.
Caption: Synthetic route to 2-phenylquinoline-4-carboxamide derivatives.
4.2. Conceptual STAT3 Signaling Pathway Inhibition
Quinoline derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is a key regulator of cell proliferation and survival and is often overactivated in cancer.[7][8] The following diagram provides a conceptual overview of the STAT3 pathway and a hypothetical point of inhibition by a quinoline-based inhibitor.
References
- 1. echemi.com [echemi.com]
- 2. 2-Phenylquinoline-4-carboxamide | C16H12N2O | CID 185680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Theoretical studies on quinoline-4-carbothioamide derivatives
An In-depth Technical Guide to Theoretical Studies on Quinoline-4-Carbothioamide and Related Derivatives
Introduction
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast range of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The introduction of a carbothioamide moiety (-C(=S)NH2) or its derivatives at the 4-position of the quinoline ring is a promising strategy for developing novel therapeutic agents. The sulfur atom in the thioamide group enhances lipophilicity and can act as a strong hydrogen bond acceptor, often leading to unique biological activities compared to its carboxamide oxygen analog.
Theoretical and computational studies are indispensable in modern drug discovery, providing deep insights into molecular properties, reaction mechanisms, and biological interactions at an atomic level. Techniques such as Density Functional Theory (DFT) and molecular docking accelerate the design-synthesis-testing cycle by predicting the stability, reactivity, and binding affinity of novel compounds before their synthesis.
This technical guide provides a comprehensive overview of the theoretical studies on quinoline-4-carbothioamide and structurally related derivatives, such as quinoline-based thiosemicarbazides. It details the computational methodologies employed, summarizes key quantitative findings from recent literature, and visualizes the typical workflows used in the in silico analysis of these compounds.
Theoretical Methodologies: Protocols
Computational studies of quinoline-carbothioamide derivatives primarily rely on two core techniques: Density Functional Theory (DFT) for understanding electronic properties and molecular docking for predicting protein-ligand interactions.
Protocol 1: Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in calculating a wide array of molecular properties that govern reactivity and stability.
Objective: To determine the optimized geometry and electronic properties of quinoline-carbothioamide derivatives.
Methodology:
-
Initial Structure Preparation: The 3D structure of the derivative is drawn using molecular editing software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The structure is optimized to find its lowest energy conformation. This is crucial as the geometry influences all calculated electronic properties.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: DFT.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[1][2]
-
Basis Set: 6-31+G(d,p) or 6-311G(d,p) are commonly employed.[1][2][3][4] These Pople-style basis sets include polarization functions (d,p) for heavy and hydrogen atoms, respectively, and diffuse functions (+) for accurately describing anions and weak interactions.
-
-
Frequency Calculations: Performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Using the optimized geometry, key electronic properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are determined. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability.[3]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites.
-
Quantum Chemical Descriptors: Other descriptors such as ionization potential, electron affinity, hardness, and softness are calculated from FMO energies to quantify reactivity.
-
Protocol 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is essential for understanding the mechanism of action and for structure-based drug design.
Objective: To predict the binding mode, binding affinity, and key interactions of quinoline-carbothioamide derivatives with a biological target.
Methodology:
-
Target and Ligand Preparation:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of the ligand, usually optimized by DFT or a molecular mechanics force field, is prepared by assigning charges and defining rotatable bonds.
-
-
Binding Site Definition: The active site of the protein is defined. This is often based on the location of a co-crystallized inhibitor or identified using pocket-finding algorithms.
-
Docking Simulation:
-
Software: AutoDock, Glide (Schrödinger), GOLD, or similar docking programs.
-
Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) explores various conformations and orientations of the ligand within the defined binding site.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.[1][2]
-
-
Analysis of Results:
-
Binding Energy: The predicted binding energy provides a quantitative estimate of binding affinity. For example, the estimated binding energy for the active compound QST4 against the InhA enzyme was -8.30 kcal/mol.[1][2]
-
Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and amino acid residues in the active site.
-
Data Presentation: Quantitative Findings
The following tables summarize quantitative data from theoretical and experimental studies of quinoline-carbothioamide derivatives and their close analogs.
Table 1: Antitubercular and Antimicrobial Activity of Quinoline-Sulfonyl-Thiosemicarbazides Data extracted from a study on novel quinoline-based thiosemicarbazide derivatives. The compounds (QST series) were evaluated for their minimum inhibitory concentration (MIC).
| Compound | Target Organism | MIC (µM)[1] |
| QST4 | Mycobacterium tuberculosis H37Rv | 6.25 |
| QST3 | Mycobacterium tuberculosis H37Rv | 12.5 |
| QST10 | Mycobacterium tuberculosis H37Rv | 12.5 |
| QST10 | Candida albicans | 31.25 µg/mL[2] |
| QST8 | Staphylococcus aureus | 250 µg/mL[2] |
| QST9 | Staphylococcus aureus | 250 µg/mL[2] |
Table 2: Calculated Quantum Chemical Properties of Representative Quinoline Derivatives This table presents typical values for electronic properties calculated using DFT (B3LYP functional). Lower HOMO-LUMO gaps generally imply higher reactivity.
| Derivative Class | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |
| Fluoroquinolone Analog C | - | - | 0.1609 | [3][4] |
| Fluoroquinolone Analog E | - | - | 0.130 | [3][4] |
| Novel Quinolone Derivative | - | - | 4.9266 | [5] |
Table 3: Molecular Docking and Antimalarial Activity of Quinoline Derivatives This table correlates the predicted binding affinity from molecular docking with experimentally determined biological activity.
| Compound | Target | Predicted Binding Energy (kcal/mol) | Biological Activity (IC50 or MIC) | Reference |
| QST4 | InhA Enzyme (M. tuberculosis) | -8.30 | 6.25 µM (MIC) | [1][2] |
| 7c | Plasmodium falciparum | - | 0.02 µg/mL | [6] |
| 7q | Plasmodium falciparum | - | 0.02 µg/mL | [6] |
| 7l | Plasmodium falciparum | - | 0.10 µg/mL | [6] |
Visualization of Theoretical Workflows
The following diagrams, created using the DOT language, illustrate the logical workflows described in the cited theoretical studies.
Caption: Computational Drug Discovery Workflow for Quinoline Derivatives.
References
- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Introduction to the quinoline scaffold in medicinal chemistry
An In-depth Technical Guide to the Quinoline Scaffold in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a fused heterocyclic system composed of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties and versatile reactivity make it a "privileged scaffold," consistently appearing in a vast array of pharmacologically active compounds.[2] This guide provides a comprehensive technical overview of the quinoline core, covering its fundamental properties, key synthetic strategies, and significant applications in modern drug discovery. We delve into the mechanisms of action for major classes of quinoline-based drugs, present quantitative biological data, and provide detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers with the foundational knowledge required to innovate within this critical area of therapeutic development.
Introduction to the Quinoline Scaffold
Quinoline, with the chemical formula C₉H₇N, is a nitrogen-containing heterocyclic aromatic compound.[3] Its structure consists of a benzene ring fused to a pyridine ring.[1] This fusion confers a unique electronic distribution and a planar, rigid framework that is ideal for interacting with biological macromolecules. The presence of the nitrogen atom makes it a weak tertiary base and allows for a variety of chemical modifications through both electrophilic and nucleophilic substitution reactions.[4][5] These properties have made the quinoline nucleus a central building block in the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[6][7][8]
Physicochemical Properties: The drug-likeness of quinoline derivatives is heavily influenced by their physicochemical properties. The nitrogen atom can be protonated, influencing solubility and receptor interaction. Lipophilicity, often measured as logP, is a critical parameter that can be modulated by adding various substituents to the quinoline core, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthesis of the Quinoline Scaffold
Several classical and modern synthetic methods are employed to construct the quinoline ring system. The choice of method often depends on the desired substitution pattern.
Classical Synthesis Methods
-
Skraup Synthesis : This is one of the oldest and most famous methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10][11] The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[11]
-
Friedländer Synthesis : This method provides a more direct route to substituted quinolines by condensing a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or ester) under acid or base catalysis.[12][13][14][15]
-
Combes Synthesis : This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[16]
-
Pfitzinger Reaction : A variation of the Friedländer synthesis, this method uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.
Modern Synthesis Methods
Modern approaches often focus on improving yields, reducing reaction times, and employing greener methodologies. These include transition-metal-catalyzed reactions, microwave-assisted synthesis, and one-pot multicomponent reactions that offer efficient access to complex and diverse quinoline libraries.[16]
Applications in Drug Discovery & Mechanisms of Action
The quinoline scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic importance.
Anticancer Agents
Quinoline derivatives are prominent in oncology, primarily as kinase inhibitors. They target key signaling pathways that are often dysregulated in cancer.
-
Tyrosine Kinase Inhibitors (TKIs) : Many quinoline-based drugs function by inhibiting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Mesenchymal-Epithelial Transition factor (c-Met).[17][18] Overactivation of these receptors leads to uncontrolled cell proliferation, angiogenesis, and metastasis. Drugs like Bosutinib , Cabozantinib , and Lenvatinib are clinical examples that utilize a quinoline core to anchor within the ATP-binding site of these kinases.[17][19]
Below is a diagram illustrating the central role of these kinases and their downstream pathways, which are common targets for quinoline-based inhibitors.
Antimalarial Agents
The history of quinoline in medicine is famously rooted in the treatment of malaria.
-
Quinine , an alkaloid from the cinchona tree, and its synthetic analogs like Chloroquine and Mefloquine , are crucial antimalarials. Their primary mechanism involves interfering with the detoxification of heme in the parasite's food vacuole.[20] The parasite digests hemoglobin, releasing toxic free heme. These drugs are thought to cap the growing heme polymer (hemozoin), leading to a buildup of the toxic free heme and parasite death.
Antibacterial Agents (Fluoroquinolones)
A major class of antibiotics, the fluoroquinolones (e.g., Ciprofloxacin , Levofloxacin ), are based on a related 4-quinolone core.
-
Mechanism : They inhibit two essential bacterial enzymes, DNA gyrase and topoisomerase IV.[21] These enzymes are critical for DNA replication, transcription, and repair. By trapping the enzyme-DNA complex, fluoroquinolones lead to breaks in the bacterial chromosome and rapid cell death.[21]
Quantitative Data
The potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) against specific targets or cell lines.
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference(s) |
| 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [22] |
| HCT-116 (Colon) | 5.34 | [22] | ||
| MCF-7 (Breast) | 5.21 | [22] | ||
| 3c | 8-Hydroxyquinoline-5-sulfonamide | C-32 (Melanoma) | 2.3 | [20] |
| MDA-MB-231 (Breast) | 4.8 | [20] | ||
| A549 (Lung) | 3.5 | [20] | ||
| Compound 7 | Quinazoline-Sulfonamide | A549 (Lung) | 158.2 | [23] |
| HeLa (Cervical) | 91.5 | [23] | ||
| Compound 17 | Quinazoline-Sulfonamide | A549 (Lung) | 77.8 | [23] |
| HeLa (Cervical) | 87.6 | [23] | ||
| Compound 66 | 4-Anilinofuroquinoline | Various (NCI-60 Panel) | Potent vs Imatinib | [24] |
| 91b1 | Quinoline Derivative | AGS (Gastric) | 4.28 µg/mL | [4] |
| KYSE150 (Esophageal) | 4.17 µg/mL | [4] |
Table 2: Pharmacokinetic Parameters of Selected Quinolone Antibiotics
| Drug | Oral Bioavailability (%) | Elimination Half-life (h) | Protein Binding (%) | Primary Route of Elimination |
| Ciprofloxacin | ~70 | 3-5 | 20-40 | Renal / Non-renal |
| Levofloxacin | >99 | 6-8 | ~30 | Renal |
| Moxifloxacin | ~90 | 10-14 | ~50 | Hepatic / Renal |
| Norfloxacin | 30-40 | 3-4 | 10-15 | Renal |
| Ofloxacin | >95 | 5-7 | ~25 | Renal |
| (Data compiled from general pharmacology literature) |
Experimental Protocols
Detailed and reproducible methodologies are critical for advancing research. Below are representative protocols for the synthesis and biological evaluation of quinoline scaffolds.
Synthesis Protocol: Friedländer Annulation
This protocol describes a general procedure for the synthesis of a substituted quinoline via the Friedländer reaction.
Objective: To synthesize a 2-substituted quinoline from 2-aminobenzaldehyde and a ketone.
Materials:
-
2-Aminobenzaldehyde
-
Acetone (or other ketone with an α-methylene group)
-
Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Addition of Reagents: Add the ketone (1.1 eq) to the solution.
-
Catalyst Addition: Add the catalyst. For base-catalyzed reaction, add KOH (0.1-0.2 eq). For acid-catalyzed reaction, add p-TsOH (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure quinoline derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation Protocol: MTT Assay for Cytotoxicity
This protocol details the use of the MTT assay to determine the cytotoxic effect (IC₅₀) of a synthesized quinoline compound on a cancer cell line.
Objective: To measure the viability of cancer cells after treatment with a quinoline derivative.
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7][8][25][26]
Materials:
-
Adherent cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test quinoline compound, dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Count the cells using a hemocytometer and resuspend them in complete medium to a density of 5x10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test quinoline compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in the humidified incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[26]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37 °C, protected from light, until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[25] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Conclusion
The quinoline scaffold remains a profoundly important and versatile core in medicinal chemistry. Its prevalence in approved drugs for cancer, malaria, and bacterial infections is a testament to its favorable structural and chemical properties. A deep understanding of its synthesis, mechanisms of action, and structure-activity relationships is essential for the rational design of new, more effective therapeutic agents. As drug resistance and the need for targeted therapies grow, the "privileged" quinoline scaffold will undoubtedly continue to be a fertile ground for the development of next-generation medicines. This guide has provided a technical foundation for researchers to build upon, from synthetic protocols to biological evaluation, fostering continued innovation in this vital field.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. uop.edu.pk [uop.edu.pk]
- 12. organicreactions.org [organicreactions.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. iipseries.org [iipseries.org]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 20. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 22. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Lipophilicity and solubility of substituted quinoline carboxamides
An In-depth Technical Guide on the Lipophilicity and Solubility of Substituted Quinoline Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted quinoline carboxamides are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A critical aspect of the drug discovery and development process for these compounds is the optimization of their physicochemical properties, particularly lipophilicity and aqueous solubility. These two parameters are pivotal in determining the pharmacokinetic and pharmacodynamic profiles of a drug candidate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a comprehensive overview of the lipophilicity and solubility of substituted quinoline carboxamides, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant biological signaling pathways.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[3] The introduction of a carboxamide linkage at various positions on the quinoline ring has proven to be an effective strategy for modulating the biological activity and physicochemical properties of these molecules.[2] Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs the ability of a compound to permeate biological membranes.[4][5] On the other hand, aqueous solubility is crucial for ensuring adequate concentration of the drug in the gastrointestinal tract for absorption and in the bloodstream for distribution to target tissues.[6] A delicate balance between these two properties is often required to achieve optimal drug-like characteristics. This guide aims to provide researchers with a detailed understanding of these key parameters for substituted quinoline carboxamides.
Quantitative Data on Lipophilicity and Solubility
The following tables summarize the quantitative data on the lipophilicity and solubility of various substituted quinoline carboxamides, compiled from the literature. These tables are designed for easy comparison of the impact of different substituents on these crucial physicochemical properties.
Table 1: Lipophilicity and In Vitro Activity of Quinoline-4-Carboxamide Derivatives
| Compound | R¹ | R² | R³ | clogP | Pf EC₅₀ (3D7) (nM) | Aqueous Solubility (µM) |
| 1 | Br | 3-pyridyl | p-tolyl | 4.3 | 120 | Poor |
| 10 | Cl | 3-pyridyl | p-tolyl | 4.0 | 150 | - |
| 11 | F | 3-pyridyl | p-tolyl | 3.8 | 210 | Poor |
| 12 | H | 3-pyridyl | p-tolyl | 3.7 | 950 | - |
| 18 | F | 2-(pyrrolidin-1-yl)ethyl | p-tolyl | 3.5 | 40 | >100 |
| 19 | F | 3-(pyrrolidin-1-yl)propyl | p-tolyl | 3.8 | 150 | >100 |
| 24 | F | 2-(pyrrolidin-1-yl)ethyl | 4-morpholinopiperidine | 2.9 | 150 | Good |
Data extracted from a study on antimalarial quinoline-4-carboxamides.[7]
Table 2: Calculated Lipophilicity of Quinoline-2-Carboxamide Derivatives
| Compound | N-Substituent | logP (ACD/LogP) |
| 1 | n-Propyl | 3.16 |
| 2 | n-Octyl | 6.98 |
| 3 | Pyrrolidinyl | 1.15 |
| 5 | Cyclohexyl | 4.69 |
| 6 | Cycloheptyl | 5.26 |
| 7 | 2-Phenylethyl | 4.14 |
| 11 | Benzyl | 3.89 |
Data from a study on the biological activity of substituted quinoline-2-carboxamides.[1] Generally, quinoline derivatives were found to have better aqueous solubility compared to their naphthalene isosteres.[1]
Experimental Protocols
This section details the methodologies for determining the lipophilicity and solubility of substituted quinoline carboxamides.
Determination of Lipophilicity
Lipophilicity is experimentally determined using chromatographic techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Reversed-Phase Thin-Layer Chromatography (RP-TLC).[4][8]
3.1.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method measures the retention time of a compound on a non-polar stationary phase.[8]
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector is typically used.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile) is used. The analysis is performed under isocratic conditions with varying concentrations of the organic modifier.
-
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
The compound is injected onto the column, and the retention time (t_R) is recorded.
-
The dead time (t_0) is determined using a non-retained compound (e.g., sodium nitrate).
-
The retention factor (k) is calculated using the formula: k = (t_R - t_0) / t_0.
-
The logarithm of the retention factor (log k) is determined at several different concentrations of the organic modifier.
-
The log k_w value, which is the log k at 100% aqueous phase, is determined by extrapolation of the linear regression of log k versus the concentration of the organic modifier. The log k_w value is used as a measure of lipophilicity.
-
3.1.2. Reversed-Phase Thin-Layer Chromatography (RP-TLC)
This technique provides a rapid and less resource-intensive method for estimating lipophilicity.[4]
-
Stationary Phase: RP-18 coated TLC plates.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetone) and an aqueous buffer (e.g., TRIS buffer, pH 7.4).
-
Procedure:
-
Solutions of the test compounds are spotted onto the TLC plate.
-
The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
After development, the spots are visualized (e.g., under UV light).
-
The retardation factor (R_f) for each compound is calculated.
-
The R_M value is calculated from the R_f value using the equation: R_M = log((1/R_f) - 1).
-
The R_M0 value, which represents the lipophilicity, is obtained by extrapolating the linear relationship between the R_M values and the concentration of the organic solvent in the mobile phase to a 0% concentration of the organic solvent.
-
Determination of Aqueous Solubility
Aqueous solubility can be determined using various methods, with kinetic solubility assays being common in early drug discovery.[6][7]
3.2.1. Kinetic Aqueous Solubility Assay
This high-throughput method measures the solubility of a compound when added to an aqueous buffer from a concentrated organic stock solution.[6][7]
-
Materials: Test compounds dissolved in dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
A concentrated stock solution of the test compound (e.g., 10 mM) is prepared in DMSO.
-
A small volume of the DMSO stock solution is added to a larger volume of PBS (e.g., 1 µL of stock into 99 µL of PBS) to achieve the final desired concentration.
-
The solution is shaken for a specified period (e.g., 1.5 hours) at room temperature to allow for equilibration.
-
The solution is then filtered to remove any precipitated compound.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing the response to a standard curve prepared in the same buffer.
-
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway for substituted quinoline carboxamides.
Experimental Workflow for Lipophilicity and Solubility Determination
Caption: Experimental workflow for determining lipophilicity and solubility.
Signaling Pathway Inhibition by Anticancer Quinoline Carboxamides
Many quinoline carboxamides exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by receptor tyrosine kinases (RTKs) like c-Met, EGFR, and VEGFR, or by targeting DNA damage response kinases like ATM.[3][9]
Caption: Inhibition of key oncogenic signaling pathways by quinoline carboxamides.
Conclusion
The lipophilicity and solubility of substituted quinoline carboxamides are critical determinants of their potential as therapeutic agents. As demonstrated by the compiled data, the nature and position of substituents on the quinoline carboxamide scaffold offer a wide range of possibilities for fine-tuning these properties. The experimental protocols outlined in this guide provide a solid foundation for researchers to assess the drug-like qualities of their novel compounds. Furthermore, understanding the interaction of these molecules with key biological pathways, as visualized in the signaling diagram, is essential for rational drug design and the development of effective and safe medicines. This guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the advancement of promising quinoline carboxamide candidates from the laboratory to the clinic.
References
- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into Quinoline-4-Carbothioamide and Its Analogs: A Technical Guide
Spectroscopic Data
The following tables summarize the experimental spectroscopic data for quinoline-4-carboxamide, a structurally analogous compound to quinoline-4-carbothioamide. These values provide a reliable reference for the anticipated spectral features of the target thioamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for Quinoline-4-carboxamide
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H2 | 8.95 | d |
| H3 | 7.75 | d |
| H5 | 8.20 | d |
| H6 | 7.65 | t |
| H7 | 7.80 | t |
| H8 | 8.10 | d |
| -CONH2 | 7.9 (br s), 8.3 (br s) | br s |
Solvent: DMSO-d6. Data is representative and compiled from typical values for quinoline structures.
Table 2: 13C NMR Spectroscopic Data for Quinoline-4-carboxamide
| Carbon | Chemical Shift (δ) ppm |
| C2 | 150.5 |
| C3 | 121.0 |
| C4 | 142.0 |
| C4a | 128.5 |
| C5 | 130.0 |
| C6 | 128.0 |
| C7 | 129.5 |
| C8 | 125.0 |
| C8a | 148.0 |
| -CONH2 | 168.0 |
Solvent: DMSO-d6. Data is representative and compiled from typical values for quinoline structures.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Quinoline-4-carboxamide
| Wavenumber (cm-1) | Functional Group Assignment |
| 3400-3200 | N-H stretching (amide) |
| 3100-3000 | C-H stretching (aromatic) |
| 1680-1650 | C=O stretching (amide I) |
| 1620-1580 | N-H bending (amide II) |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
Sample prepared as a KBr disc.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Quinoline-4-carboxamide
| m/z | Interpretation |
| 172 | [M]+ (Molecular Ion) |
| 156 | [M-NH2]+ |
| 128 | [M-C(O)NH2]+ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives, based on standard laboratory practices.
NMR Spectroscopy
A sample of the quinoline derivative (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) to a volume of 0.5-0.7 mL in a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed into a thin pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm-1.
Mass Spectrometry
Mass spectra are typically obtained using an electron ionization (EI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer. The sample is introduced via a direct insertion probe. The ionization energy is typically set to 70 eV.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized quinoline derivative.
Caption: Workflow for the synthesis and spectroscopic characterization of quinoline derivatives.
Biological Activity and Signaling Pathways
Quinoline derivatives exhibit a wide range of biological activities, including anticancer and antimalarial properties. Several quinoline-4-carboxamide derivatives have been shown to induce apoptosis in cancer cells by disrupting lysosomal function and inhibiting autophagy.[1] The following diagram illustrates this proposed mechanism of action.
References
Potential Biological Targets of Quinoline-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif that forms the core of a multitude of synthetic and natural compounds with a broad spectrum of biological activities. Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the key biological targets of quinoline-based compounds, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel quinoline-based therapeutics.
Anticancer Targets of Quinoline-Based Compounds
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity through various mechanisms of action, including the inhibition of essential cellular processes like DNA replication and cell division.[1]
DNA Topoisomerases
DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and recombination.[1] Several quinoline-based compounds function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[1][2] They can be classified as either Topoisomerase I or Topoisomerase II inhibitors.
-
Topoisomerase I Inhibitors: These compounds stabilize the covalent complex between Topoisomerase I and DNA, leading to single-strand breaks. Camptothecin, a natural quinoline alkaloid, is a well-known example.[3]
-
Topoisomerase II Inhibitors: These agents interfere with the catalytic cycle of Topoisomerase II, resulting in double-strand DNA breaks. Many synthetic quinoline derivatives have been developed as potent Topoisomerase II inhibitors.[1][4]
Protein Kinases
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[5] Quinoline-based compounds have been successfully developed as inhibitors of various protein kinases.[6][7]
-
Receptor Tyrosine Kinases (RTKs): Quinoline derivatives have been shown to target several RTKs, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a key target for quinoline-based inhibitors.[8][9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR by quinoline compounds can suppress angiogenesis, a critical process for tumor growth and metastasis.[8][9]
-
c-Met: This receptor is implicated in tumor invasion and metastasis, and several quinoline derivatives have shown potent inhibitory activity against it.[8][9]
-
-
Non-Receptor Tyrosine Kinases: Bosutinib, an FDA-approved drug, is a quinoline-based inhibitor of the Abl and Src kinases, used in the treatment of chronic myelogenous leukemia (CML).[8]
-
Serine/Threonine Kinases: Quinoline compounds also target serine/threonine kinases involved in critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, and quinoline derivatives have been developed as dual PI3K/mTOR inhibitors.[8][10]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important targets for anticancer therapies, and several quinoline-based CDK inhibitors have been reported.[5]
-
Aurora Kinases: These kinases are essential for mitosis, and their inhibition by quinoline compounds can lead to mitotic arrest and apoptosis.[5]
-
Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy.[11] Several quinoline derivatives have been identified as tubulin polymerization inhibitors, acting at the colchicine binding site.[11][12][13] This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
G-Quadruplex DNA
G-quadruplexes (G4s) are non-canonical secondary DNA structures found in guanine-rich regions of the genome, such as telomeres and gene promoter regions.[3] Stabilization of G4 structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes, making them a novel target for anticancer drug design.[14] Indolo[3,2-c]quinoline derivatives have been shown to be potent and selective G4 stabilizers.[3]
Table 1: Anticancer Activity of Representative Quinoline-Based Compounds
| Compound Class | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4,7-Disubstituted quinolines | Unknown | SF-295, HTC-8, HL-60 | 0.314 - 4.65 (µg/cm³) | [3] |
| 3-Quinoline derivatives | Unknown | MCF-7 | 29.8 - 40.4 | [3] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | Unknown | HL-60 | 19.88 (µg/ml) | [3] |
| Quinoline-chalcone derivative (12e) | Tubulin Polymerization | MGC-803 | 1.38 | [7] |
| Quinoline-chalcone derivative (12e) | Tubulin Polymerization | HCT-116 | 5.34 | [7] |
| Quinoline-chalcone derivative (12e) | Tubulin Polymerization | MCF-7 | 5.21 | [7] |
| Pyridin-2-one derivative (4c) | Tubulin Polymerization | K-562 (Leukemia) | 7.72 | [15] |
| Pyridin-2-one derivative (4c) | Tubulin Polymerization | HOP-92 (Lung Cancer) | 2.37 | [15] |
| Pyridin-2-one derivative (4c) | Tubulin Polymerization | SNB-75 (CNS Cancer) | 2.38 | [15] |
| Quinazoline-4-tetrahydroquinoline (4a4) | Tubulin Polymerization | Various | 0.0004 - 0.0027 | [12] |
| Novel Quinoline Derivative (91b1) | Downregulation of Lumican | Various | Not specified | [16] |
| Pyrazolo[4,3-f]quinoline (1M, 2E, 2P) | Topoisomerase I/IIα | NUGC-3 | < 8 | [4] |
Antimalarial Targets of Quinoline-Based Compounds
Quinolines have a long history in the fight against malaria, with quinine being one of the first effective treatments.[15] Synthetic quinolines like chloroquine and mefloquine have been mainstays of antimalarial therapy for decades.[17]
Heme Detoxification Pathway
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization.[15][18] During the intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline-based drugs are thought to accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and parasite death.[18]
Other Potential Targets
While heme detoxification is the most well-established target, other potential mechanisms of action for quinoline antimalarials have been proposed, including:
-
Purine Nucleoside Phosphorylase: This enzyme is involved in the parasite's purine salvage pathway, and its inhibition could disrupt nucleic acid synthesis.[15]
-
Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT): Mutations in this transporter are a major cause of chloroquine resistance. Some newer quinoline derivatives are designed to overcome this resistance.[18]
-
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is essential for pyrimidine biosynthesis in the parasite.[18]
Table 2: Antimalarial Activity of Representative Quinoline-Based Compounds
| Compound/Derivative | Strain | IC50 | Reference |
| Bisquinolines | P. falciparum | 1 - 100 nM | [19] |
| 4-Aminoquinoline-isatin conjugate (16) | W2 (Chloroquine resistant) | 11.8 nM | [20] |
| 4-Aminoquinoline-isatin conjugate (17) | W2 (Chloroquine resistant) | 13.5 nM | [20] |
| Quinoline-5,8-dione derivative (31) | NF54 (Chloroquine sensitive) | 2.21 µM | [20] |
| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl) pyrimidine-2,4-diamine (32) | D10 (Chloroquine sensitive) | 0.070 µM | [20] |
| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl) pyrimidine-2,4-diamine (32) | Dd2 (Chloroquine resistant) | 0.157 µM | [20] |
| Quinine (QN) | P. falciparum (2019) | 18.10 ng/ml | [21] |
| Mefloquine (MQ) | P. falciparum | 22.9 nM | [21] |
| Chloroquine (CQ) | P. falciparum (2019) | 6.699 ng/ml | [21] |
Antibacterial Targets of Quinoline-Based Compounds
The quinolone and fluoroquinolone classes of antibiotics are synthetic compounds based on the quinoline ring system and are widely used to treat bacterial infections.[16]
Bacterial Type II Topoisomerases
The primary targets of quinolone antibiotics are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16][22] These enzymes are responsible for managing DNA supercoiling during replication. Quinolones inhibit the ligase activity of these topoisomerases, leading to the accumulation of DNA strand breaks and bacterial cell death.[16] DNA gyrase is the main target in many Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria.[16]
Other Potential Antibacterial Targets
While DNA gyrase and topoisomerase IV are the most well-characterized targets, some quinoline derivatives have been reported to have other antibacterial mechanisms, such as targeting the proton pump of ATP synthase.[23]
Table 3: Antibacterial Activity of Representative Quinoline-Based Compounds
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [6] |
| Quinoline-2-one derivative (6c) | VRE | 0.75 | [6] |
| Quinolone coupled hybrid (5d) | MRSA | 4 | [24] |
| Quinolone coupled hybrid (5d) | VRE | 16 | [24] |
| Quinoline derivative (11) | S. aureus | 6.25 | [13] |
| Quinoline derivative (24) | E. coli | 3.125 | [13] |
| Quinoline derivative (24) | S. aureus | 3.125 | [13] |
| Dihydrotriazine derivative (93a-c) | S. aureus & E. coli | 2 | [13] |
Neurological Targets of Quinoline-Based Compounds
Quinoline derivatives have shown promise in the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[25]
Monoamine Oxidases (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[26] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[21] Several quinoline-based compounds have been identified as potent and selective inhibitors of MAO-A or MAO-B.[21][26]
Cholinesterases
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine.[27] A number of quinoline derivatives have been shown to be effective inhibitors of these enzymes.[25][27]
Metal Chelation and Amyloid-β/Tau Aggregation
The accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles of tau protein are pathological hallmarks of Alzheimer's disease.[28] Metal ions like copper, zinc, and iron are implicated in the aggregation of Aβ and tau. 8-hydroxyquinoline derivatives are known metal chelators and have been shown to bind to Aβ and tau aggregates, suggesting a potential therapeutic role in preventing or disrupting their formation.[28]
Table 4: Neuroprotective Activity of Representative Quinoline-Based Compounds
| Compound Class | Target | IC50 (µM) | Reference |
| Quinoline-8-sulfonamide (a5) | MAO-A | 0.59 | [5] |
| Quinoline-8-sulfonamide (a12) | MAO-B | 0.47 | [5] |
| Quinoline-8-sulfonamide (a11) | BChE | 0.58 | [5] |
| Quinoline-8-sulfonamide (a6) | AChE | 1.10 | [5] |
| Quinolylnitrone (QN 19) | hBChE | 0.00106 | [25] |
| Quinolylnitrone (QN 19) | hMAO-B | 4.46 | [25] |
| 2,3-Dihydro-1H-cyclopenta[b]quinoline (6h) | AChE | 0.00365 | [27] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.[1]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the quinoline-based compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO₂.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[1] The absorbance is directly proportional to the number of viable cells.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.
Protocol (Fluorescence-based):
-
Reagent Preparation: Prepare purified tubulin (e.g., 2 mg/mL) in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with GTP and a fluorescent reporter like DAPI.[25]
-
Compound Addition: Add the test quinoline compound at various concentrations to the wells of a microplate. Include positive (e.g., paclitaxel) and negative (e.g., vinblastine) controls.[29]
-
Initiation of Polymerization: Initiate the reaction by adding the tubulin solution to the wells and incubate at 37°C.[30]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 420 nm emission for DAPI) using a fluorescence plate reader.[29] The rate and extent of polymerization can be determined from the fluorescence curve.
In Vivo Xenograft Model for Anticancer Activity
This model is used to evaluate the in vivo efficacy of anticancer compounds.[16]
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).[16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomly assign mice to treatment and control groups. Administer the quinoline-based compound via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The quinoline scaffold continues to be a highly productive template for the discovery of new therapeutic agents. Its ability to interact with a diverse range of biological targets has led to the development of drugs for a variety of diseases. The ongoing exploration of quinoline chemistry, coupled with a deeper understanding of the molecular basis of diseases, promises to yield novel and more effective quinoline-based therapies in the future. This guide provides a foundational understanding of the key biological targets and serves as a starting point for further research and development in this exciting field.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 16. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualization and Analysis of Microtubule Dynamics Using Dual Color-Coded Display of Plus-End Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. raco.cat [raco.cat]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 29. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 30. 3.3. Tubulin Polymerization Assay [bio-protocol.org]
An In-depth Technical Guide to Natural Products Containing the Quinoline Moiety for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif found in a diverse array of natural products, exhibiting a wide spectrum of potent biological activities. This technical guide provides a comprehensive overview of prominent natural products containing the quinoline moiety, their sources, biological effects, and the intricate signaling pathways they modulate. Detailed experimental protocols for their isolation, characterization, and biological evaluation are presented to facilitate further research and drug discovery endeavors.
Prominent Quinoline-Containing Natural Products and Their Biological Activities
A multitude of natural products incorporating the quinoline core structure have been isolated from various plant, microbial, and marine sources. These compounds have demonstrated significant therapeutic potential, particularly in the realms of anticancer and antimalarial research.[1][2][3]
Cinchona Alkaloids: The Quintessential Antimalarials
The bark of the Cinchona tree is the natural source of a class of quinoline alkaloids that have been instrumental in the fight against malaria for centuries.[4] The most notable of these are quinine, quinidine, cinchonine, and cinchonidine.
-
Quinine: This prototypical antimalarial agent acts by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin within its food vacuole, releasing toxic heme. Quinine is thought to inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic heme and subsequent parasite death.[5]
-
Quinidine: A stereoisomer of quinine, quinidine also possesses antimalarial properties and is utilized as an antiarrhythmic agent in cardiology.
The biological activities of these alkaloids have been extensively studied, and they continue to be vital in the treatment of malaria, especially in regions with chloroquine-resistant strains.
Camptothecin and Its Analogs: Potent Topoisomerase I Inhibitors
Camptothecin, a pentacyclic quinoline alkaloid first isolated from the bark and stem of Camptotheca acuminata, is a powerful anticancer agent.[6] Its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[7] By stabilizing the topoisomerase I-DNA covalent complex, camptothecin prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[7]
Due to its poor solubility and toxicity, several semi-synthetic analogs of camptothecin have been developed and are now widely used in chemotherapy, including topotecan and irinotecan.
Furoquinoline Alkaloids: A Diverse Group with Anticancer Potential
Furoquinoline alkaloids, such as dictamnine and graveoline, are another significant class of quinoline-containing natural products.
-
Dictamnine: Isolated from the root bark of Dictamnus dasycarpus, dictamnine exhibits a range of biological activities, including anti-inflammatory, antifungal, and anticancer effects.[8] Studies have shown that dictamnine can induce apoptosis and inhibit the migration and invasion of cancer cells by downregulating signaling pathways such as HIF-1α and Slug.[8]
-
Graveoline: Found in Ruta graveolens, graveoline has been shown to trigger both apoptosis and autophagy in skin melanoma cells, highlighting its potential as a multi-faceted anticancer agent.[9][10]
Other Notable Quinoline Alkaloids
Beyond these major classes, numerous other quinoline alkaloids with interesting biological profiles have been discovered. These include:
-
Lunamarine: A furoquinoline alkaloid with cytotoxic properties.
-
Viridicatin and Cyclopenin: Fungal alkaloids with a quinolone structure.[11]
-
Marinoquinolines: Pyrroloquinolines isolated from marine bacteria with antimalarial and cytotoxic activities.
Quantitative Biological Data
The following tables summarize the cytotoxic activities of various natural and synthetic quinoline derivatives against a range of cancer cell lines.
Table 1: Cytotoxicity of Selected Natural Quinoline Alkaloids
| Compound | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Dictamnine | HeLa | 12.6 | [12] |
| Dictamnine | KB | 103 | [12] |
| γ-Fagarine | HeLa | <50.0 | [12] |
| Skimmianine | HeLa | <50.0 | [12] |
| Haplopine | HeLa | <50.0 | [12] |
| Skimmianine | HeLa | 12.8 µg/mL | [12] |
| Graveoline | A375 (Skin Melanoma) | Dose-dependent cytotoxicity observed | [10] |
Table 2: Cytotoxicity of Selected Synthetic Quinoline Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 4c | K-562 (Leukemia) | 7.72 | |
| Compound 4c | MOLT-4 (Leukemia) | 8.17 | |
| Compound 4c | RPMI-8226 (Leukemia) | 5.16 | |
| Compound 4c | SR (Leukemia) | 5.70 | |
| Compound 4c | HOP-92 (Non-Small Cell Lung) | 2.37 | |
| Compound 4c | NCI-H23 (Non-Small Cell Lung) | 3.20 | |
| Compound 4c | SNB-75 (CNS Cancer) | 2.38 | |
| Compound 4c | RXF 393 (Renal Cancer) | 2.21 | |
| Compound 4c | HS 578T (Breast Cancer) | 2.38 | |
| Compound 4c | BT-549 (Breast Cancer) | 4.11 |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinoline alkaloids stem from their ability to interact with and modulate various cellular signaling pathways.
Topoisomerase I Inhibition by Camptothecin
As previously mentioned, the primary mechanism of action for camptothecin and its derivatives is the inhibition of topoisomerase I. The following diagram illustrates this process.
Caption: Camptothecin inhibits Topoisomerase I, leading to DNA damage and apoptosis.
HIF-1α and Slug Signaling Pathway Inhibition by Dictamnine
Dictamnine has been shown to exert its anticancer effects by downregulating the HIF-1α and Slug signaling pathways, which are crucial for tumor progression, metastasis, and epithelial-mesenchymal transition (EMT).[8]
Caption: Dictamnine inhibits HIF-1α and Slug, suppressing EMT and promoting apoptosis.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of quinoline-containing natural products.
Isolation and Purification
This protocol describes a general method for the extraction and purification of camptothecin.
Caption: Workflow for the extraction and purification of Camptothecin.
Yield: The yield of camptothecin can vary depending on the plant part and collection time, but is typically in the range of 0.1-0.3% of the dry weight.
-
Extraction: Air-dried and powdered leaves of Ruta graveolens are extracted with 95% ethanol at room temperature for 72 hours.
-
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
-
Column Chromatography: The chloroform fraction, which typically contains graveoline, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing graveoline are combined, concentrated, and further purified by preparative thin-layer chromatography (TLC) or recrystallization to yield pure graveoline.
Characterization Techniques
HPLC is a crucial technique for the separation, identification, and quantification of quinoline alkaloids.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is often employed using a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly used, with the wavelength set to the absorption maximum of the target alkaloid (e.g., around 254 nm for many quinoline derivatives).
Mass spectrometry is used to determine the molecular weight and elemental composition of the isolated compounds. Electrospray ionization (ESI) is a common ionization technique for these molecules. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in formula determination. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.[5][13][14][15][16]
1H and 13C NMR spectroscopy are indispensable for the complete structural elucidation of quinoline alkaloids.[17][18][19] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons within the molecule.
Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline alkaloid for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
This assay is used to determine the efficacy of compounds against the erythrocytic stages of P. falciparum.
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable culture medium.
-
Drug Dilution: The test compounds are serially diluted in a 96-well plate.
-
Infection: Synchronized ring-stage parasites are added to the wells containing the compounds.
-
Incubation: The plates are incubated for 72 hours under a specific gas mixture (5% O2, 5% CO2, 90% N2).
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.
-
IC50 Determination: The IC50 value is determined by plotting the fluorescence intensity against the drug concentration.
Biosynthetic Pathways
The biosynthesis of quinoline alkaloids often involves complex enzymatic reactions starting from simple amino acid precursors.
Biosynthesis of Cinchona Alkaloids
The biosynthesis of Cinchona alkaloids begins with the condensation of tryptamine and secologanin to form strictosidine, a common intermediate in the biosynthesis of many monoterpene indole alkaloids.[1][4][20][21]
Caption: Simplified biosynthetic pathway of Cinchona alkaloids.
Biosynthesis of Camptothecin
The biosynthetic pathway of camptothecin also originates from strictosidine.[22][23][24][25]
Caption: Overview of the biosynthetic pathway leading to Camptothecin.
Biosynthesis of Viridicatin
The fungal alkaloid viridicatin is biosynthesized from anthranilic acid and L-phenylalanine. A key intermediate is cyclopenin, which is converted to viridicatin.[26]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Graveoline isolated from ethanolic extract of Ruta graveolens triggers apoptosis and autophagy in skin melanoma cells: a novel apoptosis-independent autophagic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 15. researchgate.net [researchgate.net]
- 16. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 17. researchgate.net [researchgate.net]
- 18. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Biotechnological approaches for the production of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Pentylquinoline-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of 2-Pentylquinoline-4-carbothioamide, a novel quinoline derivative with potential applications in drug discovery. The synthesis is presented as a multi-step process, starting from readily available commercial reagents. Additionally, the potential biological relevance of quinoline derivatives as inhibitors of key signaling pathways in cancer is discussed.
Synthesis Overview
The synthesis of this compound is proposed via a three-step sequence:
-
Doebner Reaction: Synthesis of the precursor, 2-pentylquinoline-4-carboxylic acid, through the condensation of aniline, hexanal, and pyruvic acid.
-
Amidation: Conversion of the carboxylic acid to 2-pentylquinoline-4-carboxamide.
-
Thionation: Conversion of the amide to the final product, this compound, using Lawesson's reagent.
Experimental Protocols
Step 1: Synthesis of 2-Pentylquinoline-4-carboxylic acid via Doebner Reaction
The Doebner reaction provides a straightforward method for the synthesis of quinoline-4-carboxylic acids.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 10.0 g | 0.107 |
| Hexanal | 100.16 | 11.8 g | 0.118 |
| Pyruvic acid | 88.06 | 9.4 g | 0.107 |
| Ethanol | 46.07 | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (10.0 g, 0.107 mol) and hexanal (11.8 g, 0.118 mol) in ethanol (100 mL).
-
To this solution, add pyruvic acid (9.4 g, 0.107 mol) dissolved in ethanol (50 mL) dropwise over 30 minutes with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-pentylquinoline-4-carboxylic acid.
Expected Yield: 60-70%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Synthesis of 2-Pentylquinoline-4-carboxamide
This step involves the conversion of the carboxylic acid to the corresponding primary amide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Pentylquinoline-4-carboxylic acid | 243.30 | 10.0 g | 0.041 |
| Thionyl chloride (SOCl₂) | 118.97 | 7.3 g (4.4 mL) | 0.062 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 50 mL | - |
Procedure:
-
Suspend 2-pentylquinoline-4-carboxylic acid (10.0 g, 0.041 mol) in dry dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add thionyl chloride (4.4 mL, 0.062 mol) to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in dry DCM (50 mL) and add this solution dropwise to a vigorously stirred, cooled (0 °C) solution of concentrated aqueous ammonia (50 mL).
-
Stir the mixture for 1-2 hours at room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography to yield 2-pentylquinoline-4-carboxamide.
Expected Yield: 75-85%
Step 3: Synthesis of this compound
The final step is the thionation of the amide using Lawesson's reagent.[3][4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Pentylquinoline-4-carboxamide | 242.32 | 5.0 g | 0.021 |
| Lawesson's Reagent | 404.47 | 4.6 g | 0.011 |
| Dry Toluene or Dioxane | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-pentylquinoline-4-carboxamide (5.0 g, 0.021 mol) in dry toluene or dioxane (100 mL).
-
Add Lawesson's reagent (4.6 g, 0.011 mol, 0.55 equivalents) to the solution.
-
Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Expected Yield: 50-70%
Biological Context and Signaling Pathways
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[5][6] Several studies have shown that quinoline-based molecules can act as inhibitors of crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[7][8][9]
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many human cancers.[10][11]
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.[12][13] Overexpression or mutation of EGFR is a hallmark of various cancers.
The potential of this compound as an anticancer agent could be investigated by assessing its inhibitory activity on these pathways.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential mechanism of action via inhibition of EGFR and PI3K pathways.
References
- 1. Thioamide synthesis by thionation [organic-chemistry.org]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pfitzinger Reaction for Quinoline-4-Carboxamide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Specifically, quinoline-4-carboxamides have emerged as a promising class of compounds in drug discovery. Recent studies have highlighted their efficacy as multistage antimalarial agents and as potent inhibitors of cancer cell proliferation.[5][6][7]
A key synthetic route to the quinoline core is the Pfitzinger reaction, which condenses isatin (or its derivatives) with a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acids.[8][9] This carboxylic acid intermediate is then readily converted to the desired carboxamide through standard amide coupling techniques. These application notes provide detailed protocols for the synthesis of quinoline-4-carboxamides using the Pfitzinger reaction, summarize relevant quantitative data, and illustrate the reaction mechanism and experimental workflows.
Pfitzinger Reaction Mechanism
The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration yield the final substituted quinoline-4-carboxylic acid.[8]
Caption: The mechanism of the Pfitzinger reaction.
Experimental Protocols
This section details the synthesis of the quinoline-4-carboxylic acid precursor via the Pfitzinger reaction, followed by its conversion to the target quinoline-4-carboxamide.
Protocol 1: Synthesis of 2-Aryl-quinoline-4-carboxylic Acid
This protocol is adapted from methodologies used in the synthesis of antimalarial compounds.[5][6]
-
Materials:
-
Substituted Isatin (1.0 eq)
-
Substituted Acetophenone (e.g., 1-(p-tolyl)ethanone) (1.0 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 1M
-
Microwave reactor vials
-
Magnetic stirrer
-
-
Procedure (Microwave-Assisted):
-
To a microwave reactor vial, add the substituted isatin, substituted acetophenone, KOH, ethanol, and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 125 °C for the required time (typically 30-60 minutes), monitoring by TLC until the starting material is consumed.
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Add water to the residue and wash with an organic solvent (e.g., ether or ethyl acetate) to remove neutral impurities.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield the quinoline-4-carboxylic acid.
-
-
Procedure (Conventional Reflux):
Protocol 2: Synthesis of Quinoline-4-carboxamide
This protocol describes a standard amide coupling reaction.[5][6]
-
Materials:
-
Quinoline-4-carboxylic Acid (from Protocol 1) (1.0 eq)
-
Desired Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the quinoline-4-carboxylic acid in anhydrous DMF.
-
Add EDC and HOBt to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine and continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final quinoline-4-carboxamide.
-
Caption: Workflow for quinoline-4-carboxamide synthesis.
Data Presentation
The following tables summarize representative reaction conditions and biological activity data for quinoline-4-carboxamides synthesized via the Pfitzinger reaction.
Table 1: Pfitzinger Reaction Conditions and Yields
| Entry | Isatin Derivative | Carbonyl Compound | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Isatin | 1-(p-tolyl)ethanone | KOH, EtOH/H₂O, 125°C, MW | 2-(p-tolyl)quinoline-4-carboxylic acid | N/A | [5],[6] |
| 2 | Isatin | Acetophenone | Boiling concentrated alkaline solution | 2-phenylquinoline-4-carboxylic acid | N/A | [9] |
| 3 | Isatin | Acetone | KOH, EtOH, Reflux 24h | 2-methylquinoline-4-carboxylic acid | up to 80% | [9] |
| 4 | Isatin | Ketone 4a¹ | KOH, EtOH, Reflux 24h | Indophenazino fused quinoline-4-carboxylic acid | 73% | [10] |
| 5 | Isatin | Ketone 4d¹ | KOH, EtOH, Reflux 24h | Azacarbazolo fused quinoline-4-carboxylic acid | 70% | [10] |
¹ See reference[10] for the full structure of the complex ketone.
Table 2: Biological Activity of Synthesized Quinoline-4-carboxamides
| Compound | R¹ Substituent | R² Substituent | Target/Assay | Activity (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|---|---|
| 1 | Br | (CH₂)₂-N-morpholinyl | P. falciparum (3D7) | 120 nM | [5],[6] |
| 24 | Cl | 4-morpholinopiperidine | P. falciparum (3D7) | 150 nM | [12] |
| 41 | 3-F-phenyl | H | DHODH Inhibition | 9.71 nM | [13] |
| 43 | 3-pyridyl | H | DHODH Inhibition | 26.2 nM | [13] |
| 1e | - | - | P2X7R Inhibition | 0.457 µM | [14] |
| 2f | - | - | P2X7R Inhibition | 0.566 µM |[14] |
Applications and Biological Significance
Quinoline-4-carboxamides are versatile molecules with significant potential in drug development.
-
Antimalarial Activity: A key series of quinoline-4-carboxamides has demonstrated potent, multistage activity against Plasmodium falciparum, the parasite responsible for malaria.[5][6] These compounds have a novel mechanism of action, inhibiting the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis.[1] This unique target differentiates them from existing antimalarials and makes them promising candidates to overcome drug resistance.
-
Anticancer Activity: Certain derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to inhibit the proliferation of a broad spectrum of cancer cell lines.[7] Their mechanism involves the disruption of lysosome function, which impairs the process of autophagy—a cellular recycling system that cancer cells often exploit to survive stress. By inhibiting autophagy, these compounds trigger apoptosis (programmed cell death) in cancer cells, highlighting their potential as novel anticancer agents.[7]
-
Other Applications: The quinoline-4-carboxamide scaffold has also been explored for other therapeutic targets, including P2X7 receptor antagonists for conditions like breast cancer and inhibitors of Dihydroorotate Dehydrogenase (DHODH) for autoimmune disorders and cancer.[13][14]
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Doebner Reaction: A Versatile Tool for the Synthesis of 2-Substituted-Quinoline-4-Carboxylic Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Doebner reaction is a powerful and versatile multicomponent reaction for the synthesis of quinoline-4-carboxylic acids. This method involves the condensation of an aniline, an aldehyde, and pyruvic acid, offering a direct route to a wide array of substituted quinoline derivatives.[1][2] These products are of significant interest in medicinal chemistry and drug development due to their presence in numerous bioactive compounds with diverse therapeutic activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[3]
This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted-quinoline-4-carboxylic acids utilizing the Doebner reaction, with a focus on recent advancements that enhance its efficiency and substrate scope.
Reaction Mechanism and Key Considerations
The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary pathways proposed.[2] Both pathways converge on a key intermediate which then undergoes cyclization and subsequent dehydration to form the quinoline ring system.
One proposed mechanism initiates with an aldol condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-keto acid. This is followed by a Michael addition of the aniline. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid.[2]
An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde. This Schiff base then reacts with the enol of pyruvic acid, leading to the same intermediate as the first pathway, which then proceeds to the final product.[2]
Recent studies have also highlighted a hydrogen-transfer mechanism, particularly in modified Doebner reactions, which can improve yields for anilines bearing electron-withdrawing groups.[3][4]
Caption: Proposed mechanistic pathways for the Doebner reaction.
Applications in Drug Development
The quinoline-4-carboxylic acid scaffold is a key pharmacophore in a multitude of approved drugs and clinical candidates. Its derivatives have been instrumental in the development of:
-
Antimalarial agents: Chloroquine and Amodiaquine are classic examples of quinoline-based antimalarials.[5]
-
Antibacterial agents: The quinolone class of antibiotics, such as Ciprofloxacin, are widely used to treat bacterial infections.[5]
-
Anticancer drugs: Certain quinoline derivatives act as kinase inhibitors and have shown promise in oncology.[5] For instance, YHO-1701, a STAT3 inhibitor, is synthesized from a quinoline-4-carboxylic acid precursor.[3]
The Doebner reaction provides a straightforward and adaptable method for generating libraries of novel quinoline-4-carboxylic acid derivatives for screening and lead optimization in drug discovery programs.[6]
Experimental Protocols
Recent advancements have led to modified Doebner reaction protocols with improved yields and broader applicability, particularly for challenging substrates like anilines with electron-withdrawing groups.[3][4] Below are representative protocols based on recently published methods.
Protocol 1: BF3·THF Catalyzed Doebner Reaction
This protocol is particularly effective for anilines with electron-withdrawing groups and has been successfully applied to large-scale synthesis.[3]
Materials:
-
Substituted Aniline (1.0 equiv)
-
Substituted Aldehyde (1.0 - 1.2 equiv)
-
Pyruvic Acid (1.0 - 1.2 equiv)
-
Boron trifluoride tetrahydrofuran complex (BF3·THF) (0.5 - 1.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the aniline and aldehyde in acetonitrile, add BF3·THF at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture.
-
Continue stirring at 65 °C for 20-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: p-TSA Catalyzed Green Synthesis
This modified Doebner reaction employs a dual green solvent system and a Brønsted acid catalyst, offering an environmentally benign approach with shorter reaction times.[7]
Materials:
-
Substituted Aniline (1.0 equiv)
-
Substituted Aldehyde (1.0 equiv)
-
Sodium Pyruvate (1.2 equiv)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Ethylene Glycol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve the aniline, aldehyde, and p-TSA in ethylene glycol.
-
Heat the mixture to 50 °C with stirring.
-
Prepare a solution of sodium pyruvate in deionized water.
-
Add the sodium pyruvate solution dropwise to the reaction mixture.
-
Maintain the reaction at 50 °C and monitor its progress by TLC.
-
After completion, cool the mixture and add cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) for purification.
Caption: General experimental workflow for the Doebner reaction.
Quantitative Data Summary
The efficiency of the Doebner reaction is highly dependent on the substrates and reaction conditions. The following tables summarize representative quantitative data from recent studies.
Table 1: Optimization of the Doebner Reaction with an Electron-Deficient Aniline [3][8]
| Entry | Acid Catalyst (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | EtOH | Reflux | 24 | 15 |
| 2 | H2NSO3H (0.5) | H2O | 100 | 24 | <5 |
| 3 | BF3·THF (1.0) | MeCN | 65 | 21 | 85 |
| 4 | BF3·Et2O (1.0) | MeCN | 65 | 21 | 83 |
| 5 | Sc(OTf)3 (1.0) | MeCN | 65 | 21 | 45 |
| 6 | Yb(OTf)3 (1.0) | MeCN | 65 | 21 | 38 |
| 7 | BF3·THF (1.0) | EtOH | 65 | 21 | 10 |
| 8 | BF3·THF (1.0) | Toluene | 65 | 21 | 34 |
| 9 | BF3·THF (1.0) | THF | 65 | 21 | 85 |
Reaction conditions: 6-(trifluoromethoxy)aniline (1.0 equiv), benzaldehyde (1.0 equiv), pyruvic acid (1.06 equiv).
Table 2: Substrate Scope for the p-TSA Catalyzed Doebner Reaction in a Green Solvent System [7]
| Entry | Aniline | Aldehyde | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | 2.5 | 92 |
| 2 | 4-Methylaniline | Benzaldehyde | 2.0 | 95 |
| 3 | 4-Methoxyaniline | Benzaldehyde | 1.5 | 96 |
| 4 | 4-Chloroaniline | Benzaldehyde | 3.0 | 88 |
| 5 | Aniline | 4-Methylbenzaldehyde | 2.0 | 94 |
| 6 | Aniline | 4-Chlorobenzaldehyde | 3.0 | 89 |
| 7 | Aniline | 4-Nitrobenzaldehyde | 3.5 | 85 |
| 8 | Aniline | 2-Naphthaldehyde | 2.5 | 90 |
Reaction conditions: Aniline derivative (1.0 equiv), aldehyde (1.0 equiv), sodium pyruvate (1.2 equiv), p-TSA (20 mol%) in ethylene glycol/water at 50 °C.
Conclusion
The Doebner reaction remains a highly relevant and valuable method for the synthesis of 2-substituted-quinoline-4-carboxylic acids. Modern modifications have significantly expanded its utility, allowing for high-yield synthesis of a broad range of derivatives under milder and more environmentally friendly conditions. These protocols and data provide a solid foundation for researchers in academia and industry to explore the chemical space of quinoline-based compounds for the development of new therapeutics and other advanced materials.
References
- 1. iipseries.org [iipseries.org]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Converting Quinoline-4-carboxamides to Carbothioamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical conversion of quinoline-4-carboxamides to their corresponding quinoline-4-carbothioamides. This transformation is a key step in the synthesis of novel compounds with significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Introduction
Quinoline-4-carboxamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3][4] The conversion of the carboxamide functional group to a carbothioamide represents a strategic modification to enhance the pharmacological profile of these molecules. The sulfur-for-oxygen substitution in the amide linkage can lead to altered polarity, hydrogen bonding capabilities, and metabolic stability, often resulting in enhanced biological activity.[5] This document outlines the primary synthetic routes for this thionation reaction, focusing on the use of common thionating agents such as Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀).
Applications of Quinoline-4-carbothioamides
The resulting quinoline-4-carbothioamides are valuable scaffolds in drug development. Numerous studies have highlighted their potential as:
-
Anticancer Agents: Quinoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[1][2][3] The introduction of a thioamide moiety can enhance this activity, with some carbothioamide-based compounds demonstrating potent anticancer properties by inducing apoptosis and inhibiting key enzymes involved in tumor progression.[6][7]
-
Antimicrobial Agents: Both quinoline-4-carboxamides and their thioamide analogs have shown promising activity against a range of bacterial and fungal pathogens.[8][9][10] The carbothioamide functionality can contribute to improved antimicrobial efficacy.
-
Enzyme Inhibitors: The structural features of quinoline-4-carbothioamides make them suitable candidates for targeting specific enzymes. For instance, some derivatives have been investigated as urease inhibitors.[11]
Experimental Protocols
The conversion of quinoline-4-carboxamides to carbothioamides is typically achieved through thionation of the carbonyl group. The two most common and effective reagents for this transformation are Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀).
Protocol 1: Thionation using Lawesson's Reagent
Lawesson's Reagent (LR) is a mild and efficient thionating agent for a wide range of carbonyl compounds, including amides.[5] It is often preferred due to its solubility in common organic solvents and generally cleaner reactions compared to P₄S₁₀.
General Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting quinoline-4-carboxamide (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, xylene, or dioxane).
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5 to 1.0 equivalents) to the solution. The exact stoichiometry may need to be optimized for specific substrates.
-
Reaction: Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrate.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure quinoline-4-carbothioamide.
-
Protocol 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a powerful and cost-effective thionating agent. Reactions with P₄S₁₀ often require higher temperatures and may sometimes be less clean than those with Lawesson's Reagent.[5] Variations of this protocol, such as using P₄S₁₀ in pyridine or in combination with hexamethyldisiloxane (HMDO), can offer improved yields and cleaner reactions for certain substrates.[12][13]
General Procedure:
-
Suspension: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the starting quinoline-4-carboxamide (1.0 equivalent) and phosphorus pentasulfide (0.5 to 1.0 equivalents) in a high-boiling anhydrous solvent such as pyridine or toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative data for the thionation of various quinoline-4-carboxamides. Please note that optimal conditions can vary depending on the specific substituents on the quinoline ring and the amide nitrogen.
| Starting Material (Substituents) | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Aryl-3,4-dihydroisoquinoline Carboxamide | Isothiocyanate/K₂CO₃ | Acetone | Room Temp. | 0.1-0.5 | Good | [11] |
| 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxamide | Thiosemicarbazide | Acetic Acid | Reflux | - | 44 | [6] |
| General Amides | Lawesson's Reagent | Toluene/Xylene | 80-110 | 2-12 | Good | [5] |
| General Amides | P₄S₁₀ | Pyridine/Toluene | Reflux | Variable | Good | [5] |
| General Amides | P₄S₁₀/HMDO | Xylene | Reflux | 1-8 | High | [12] |
| General Amides | P₄S₁₀-Pyridine Complex | Acetonitrile | Reflux | Variable | High | [13] |
Visualizations
General Workflow for Thionation of Quinoline-4-carboxamides
Caption: General workflow for the conversion of quinoline-4-carboxamides to carbothioamides.
Mechanism of Thionation with Lawesson's Reagent
Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.
Conclusion
The conversion of quinoline-4-carboxamides to their corresponding carbothioamides is a valuable synthetic transformation for the development of new therapeutic agents. The protocols described herein, utilizing Lawesson's Reagent and phosphorus pentasulfide, provide robust methods for achieving this conversion. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity. The resulting quinoline-4-carbothioamides serve as a promising platform for the discovery of novel anticancer and antimicrobial drugs.
References
- 1. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. | Semantic Scholar [semanticscholar.org]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
Application Notes and Protocols for Screening Antibacterial Activity of Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the screening and evaluation of the antibacterial activity of novel quinoline derivatives. The protocols detailed below are standard methods widely used in microbiology and drug discovery for determining the efficacy of new antimicrobial agents.
Introduction
Quinolones are a major class of synthetic broad-spectrum antibacterial agents.[1][2] They exert their bactericidal effect by inhibiting bacterial DNA synthesis through the targeting of two essential enzymes: DNA gyrase and topoisomerase IV.[2][3] This mechanism disrupts DNA replication and repair, ultimately leading to bacterial cell death.[1][4][5] The emergence of antibiotic-resistant bacterial strains necessitates the continued development of new and more effective quinoline derivatives. This document outlines a systematic approach to screen and characterize the antibacterial properties of these novel compounds.
Mechanism of Action of Quinolones
Quinolone antibiotics function by forming a ternary complex with the bacterial type II topoisomerase (DNA gyrase or topoisomerase IV) and DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[3][4][5]
Caption: Mechanism of action of quinolone antibiotics.
Experimental Workflow for Antibacterial Screening
The screening of novel quinoline derivatives for antibacterial activity typically follows a multi-step process, starting with primary screening to identify active compounds, followed by secondary screening to quantify their potency, and concluding with the determination of their bactericidal or bacteriostatic nature.
Caption: General experimental workflow for antibacterial screening.
Experimental Protocols
Agar Disc Diffusion Method (Kirby-Bauer Test)
This method is a preliminary, qualitative assay to screen for antibacterial activity.[6][7][8][9]
Materials:
-
Test quinoline derivatives
-
Standard antibiotic discs (e.g., Ciprofloxacin) as positive control
-
Solvent (e.g., DMSO) as negative control
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Incubator
Protocol:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.[7]
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile filter paper discs with a known concentration of the test quinoline derivative.
-
Aseptically place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated MHA plate.[8] Ensure discs are at least 24 mm apart.[8]
-
Incubate the plates at 37°C for 18-24 hours.[7]
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a commonly used technique for determining the MIC.[10][11]
Materials:
-
Test quinoline derivatives
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a stock solution of each test compound and the standard antibiotic.
-
Perform serial two-fold dilutions of the compounds in MHB directly in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).[10]
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).[10][13] This can also be determined by measuring the optical density (OD) at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a small aliquot (e.g., 10 µL).[12][13]
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.[14][15]
Data Presentation
The results of the antibacterial screening should be summarized in clear and concise tables to allow for easy comparison of the activity of different quinoline derivatives.
Table 1: Zone of Inhibition of Quinolone Derivatives against Test Bacteria
| Compound ID | Concentration (µ g/disc ) | Zone of Inhibition (mm) |
| S. aureus (ATCC 25923) | ||
| QD-1 | 30 | 18 ± 1.2 |
| QD-2 | 30 | 22 ± 1.5 |
| QD-3 | 30 | 15 ± 0.9 |
| Ciprofloxacin | 5 | 25 ± 1.0 |
| DMSO | - | 0 |
| Values are presented as mean ± standard deviation of three independent experiments. |
Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives
| Compound ID | MIC (µg/mL) |
| S. aureus (ATCC 25923) | |
| QD-1 | 8 |
| QD-2 | 2 |
| QD-3 | 32 |
| Ciprofloxacin | 0.5 |
| MIC values were determined by the broth microdilution method. |
Table 3: Minimum Bactericidal Concentration (MBC) of Quinolone Derivatives
| Compound ID | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus (ATCC 25923) | E. coli (ATCC 25922) | |
| QD-1 | 16 | 32 |
| QD-2 | 4 | 8 |
| QD-3 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 |
| A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4. |
Conclusion
The described protocols provide a robust framework for the initial screening and characterization of the antibacterial activity of novel quinoline derivatives. By systematically applying these methods, researchers can identify promising lead compounds for further development in the fight against bacterial infections. The presented data tables offer a clear format for reporting and comparing the efficacy of the synthesized compounds.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Agar Disc Diffusion assay: Significance and symbolism [wisdomlib.org]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
- 13. microchemlab.com [microchemlab.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for In Vitro Anticancer Assays of Novel Quinoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds exert their anticancer activity through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and interference with key tumor-growth signaling pathways.[1][5][6][7] This document provides a detailed protocol for the initial in vitro evaluation of novel quinoline compounds for their anticancer properties. The described assays are fundamental for determining cytotoxicity, effects on cell cycle progression, induction of apoptosis, and for elucidating the underlying molecular mechanisms.
Data Presentation
The quantitative data generated from the following experimental protocols should be summarized for clear comparison.
Table 1: Cytotoxicity of Novel Quinoline Compounds (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | PC-3 (Prostate Cancer) |
| Quinoline-001 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 25.1 ± 2.9 |
| Quinoline-002 | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 | 9.3 ± 1.1 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Quinoline-002 on Cell Cycle Distribution in MCF-7 Cells (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Sub-G1 (Apoptosis) |
| Control | 65.4 ± 3.2 | 20.1 ± 1.9 | 14.5 ± 1.5 | 1.2 ± 0.3 |
| Quinoline-002 (5 µM) | 45.2 ± 2.8 | 15.8 ± 1.4 | 35.0 ± 2.5 | 4.0 ± 0.8 |
| Quinoline-002 (10 µM) | 30.1 ± 2.5 | 10.5 ± 1.1 | 52.3 ± 3.1 | 7.1 ± 1.2 |
Data are presented as the percentage of cells in each phase of the cell cycle after 24 hours of treatment. Values are mean ± standard deviation.
Table 3: Apoptosis Induction by Quinoline-002 in MCF-7 Cells (%)
| Treatment | Viable Cells | Early Apoptosis | Late Apoptosis/Necrosis |
| Control | 96.3 ± 1.5 | 2.1 ± 0.4 | 1.6 ± 0.3 |
| Quinoline-002 (5 µM) | 80.5 ± 2.1 | 12.4 ± 1.1 | 7.1 ± 0.9 |
| Quinoline-002 (10 µM) | 65.2 ± 2.8 | 22.8 ± 1.9 | 12.0 ± 1.5 |
Apoptosis was determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry after 24 hours of treatment. Values are mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Novel quinoline compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 1 × 104 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]
-
Prepare serial dilutions of the novel quinoline compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]
Materials:
-
Cancer cell lines
-
Novel quinoline compounds
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed 1 × 106 cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the quinoline compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[13]
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[13][14]
-
Incubate the fixed cells at 4°C for at least 30 minutes (or overnight).[13][14]
-
Centrifuge the cells at 2000 rpm for 5 minutes and discard the ethanol.[13]
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples using a flow cytometer. The data can be analyzed using software like ModFit or FlowJo to determine the percentage of cells in each phase of the cell cycle.[13]
Apoptosis Assay by Annexin V-FITC and PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
Novel quinoline compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed 1 × 106 cells in a 6-well plate and treat with the quinoline compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 106 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 × 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples by flow cytometry within 1 hour.[16]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of quinoline compounds on key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR or EGFR pathways.[6][17][18]
Materials:
-
Cancer cell lines
-
Novel quinoline compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Treat cells with the quinoline compound as desired.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[17][19]
-
Wash the membrane three times with TBST for 5 minutes each.[17][19]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualization
Caption: Experimental workflow for in vitro anticancer screening of novel quinoline compounds.
Caption: Simplified PI3K/Akt/mTOR signaling pathway often targeted by quinoline compounds.
Caption: Logical flow of the in vitro anticancer assay protocol.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. revvity.com [revvity.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
Application Notes: Quinoline Derivatives as Potent Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation through the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] The aberrant activity of HDACs is linked to the pathogenesis of various diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2][3][4] Quinoline and its derivatives have emerged as a versatile scaffold in medicinal chemistry for the development of novel HDAC inhibitors.[5][6] These compounds have demonstrated significant potential in preclinical studies, exhibiting potent anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][7][8] This document provides a detailed overview of the application of quinoline-based compounds as HDAC inhibitors, including their biological activities and protocols for their evaluation.
Mechanism of Action
Quinoline-based HDAC inhibitors typically function by binding to the active site of HDAC enzymes, chelating the zinc ion essential for their catalytic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes.[4] Furthermore, the inhibition of HDACs, particularly HDAC6, can lead to the hyperacetylation of non-histone proteins like α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[1] Some quinoline derivatives have also been developed as dual inhibitors, targeting other key cancer-related enzymes like DNA methyltransferases (DNMTs) or various kinases, offering a multi-pronged approach to cancer therapy.[9][10][11][12]
Data Presentation: Inhibitory Activities of Representative Quinoline Derivatives
The following tables summarize the in vitro inhibitory activities of several reported quinoline-based HDAC inhibitors against various HDAC isoforms and cancer cell lines.
Table 1: In Vitro HDAC Isoform Inhibitory Activity (IC50, nM)
| Compound ID | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 | Reference Compound |
| Compound 4a | - | - | - | - | - | 442 | Vorinostat (7468 nM for HDAC8)[7] |
| Compound 5b | - | - | - | >10000 | 150 | >10000 | SAHA, Trichostatin A, Tubastatin[1] |
| Compound 5c | - | - | - | >10000 | 890 | >10000 | SAHA, Trichostatin A, Tubastatin[1] |
| Compound Y7 | 0.20 | - | - | - | - | - | Decitabine-SAHA combination[9][11] |
| Compound 1 | 31 | - | - | - | 16 | - | SAHA[10] |
| Compound 2 | 37 | - | - | - | 25 | - | SAHA[10] |
| Compound 18 | Potent | Potent | - | - | Potent | Potent | Vandetanib, SAHA[10] |
| Compound 19 | Excellent | Excellent | - | - | Excellent | Excellent | Vandetanib, SAHA[10] |
| Compound 9w | 85 (total HDACs) | - | - | - | - | - | SAHA (161 nM)[8] |
| Compound 21g | 50 (total HDACs) | - | - | - | - | - | Vorinostat (137 nM)[3] |
Note: "-" indicates data not available in the cited sources.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | B16 (Melanoma) | K562 (Leukemia) | HeLa (Cervical) | Reference Compound |
| Compound 5c | 13.7 | >50 | >50 | - | - | Erlotinib, SAHA, Ricolinostat, Tubastatin A, Trichostatin A[1] |
| Compound 4a | - | - | - | Potent | Potent | Vorinostat[7] |
| Compound 4e | - | - | - | Potent | Potent | Vorinostat[7] |
| Compound Y7 | Potent | - | - | - | - | Decitabine-SAHA combination[9] |
| Compound 1 | <0.04 | - | - | >0.001 | <0.04 | SAHA[10] |
| Compound 2 | <0.04 | - | - | >0.001 | <0.04 | SAHA[10] |
| Compound 18 | Potent | - | - | - | - | Vandetanib, SAHA[10] |
| Compound 19 | 0.85 | - | - | - | - | Vandetanib, SAHA[10] |
| Compound 21g | - | - | - | - | - | Vorinostat[3] |
Note: "-" indicates data not available in the cited sources. "Potent" indicates significant activity was reported without a specific IC50 value provided in the abstract.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from several sources and may require optimization for specific compounds and cell lines.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC for HDAC6)[1]
-
Assay buffer (e.g., Tris-based buffer with additives)
-
Trypsin[1]
-
HDAC inhibitor standards (e.g., SAHA, Trichostatin A)
-
Test quinoline derivatives
-
96-well black microplates
-
Microplate reader with fluorescence detection (Ex: 350 nm, Em: 450 nm)[1]
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or reference inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 30°C for 1 hour.[1]
-
Stop the HDAC reaction by adding a stop solution containing a potent HDAC inhibitor (e.g., SAHA).[1]
-
Add trypsin to the wells to develop the fluorescent signal.[1]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of quinoline derivatives on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test quinoline derivatives
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate reader for absorbance measurement
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 2000 cells/well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Acetylation
This technique is used to detect the levels of acetylated proteins (e.g., α-tubulin, histone H3) in cells treated with quinoline derivatives, confirming the intracellular inhibition of HDACs.
Materials:
-
Cancer cell lines
-
Test quinoline derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-acetyl-histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and treat with the test compound at various concentrations for 24 hours.[1]
-
Lyse the cells using ice-cold RIPA buffer and collect the total cell lysate.[1][13]
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[13]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.[6]
Visualizations
Signaling Pathway of HDAC Inhibition by Quinoline Derivatives
Caption: HDAC inhibition by quinoline derivatives leads to apoptosis.
Experimental Workflow for Evaluating Quinoline-Based HDAC Inhibitors
Caption: Evaluation workflow for quinoline-based HDAC inhibitors.
Logical Relationship of a Quinoline Pharmacophore for HDAC Inhibition
Caption: Key pharmacophoric features of quinoline HDAC inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antitumor and Radiosynthetizing Activity of a Novel Quinoline Sulfonamide Derivative (PIQSA) as a Histone Deacetylase Inhibitor [scirp.org]
- 5. Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Quinoline-Based Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of quinoline-based compound libraries. The quinoline scaffold is a versatile nucleus in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] These protocols are designed to guide researchers in identifying and characterizing novel quinoline-based drug candidates.
Introduction to Quinoline-Based Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets.[5] Quinolone derivatives have been successfully developed as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the c-Met, VEGF, EGF, and PI3K/AkT/mTOR pathways.[1][2] Additionally, quinolines have been investigated as p53 activators, Hedgehog-GLI pathway inhibitors, and antimalarial agents.[6][7][8] High-throughput screening is an essential tool for efficiently interrogating large libraries of quinoline derivatives to identify compounds with desired biological activities.[9]
Key Signaling Pathways Targeted by Quinolines
Understanding the signaling pathways modulated by quinoline compounds is crucial for designing relevant screening assays. Two of the most significant pathways in cancer biology that are targeted by quinoline derivatives are the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[1][2]
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53 | PLOS One [journals.plos.org]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
Application Notes and Protocols for the Scale-up Synthesis of Functionalized Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the scalable synthesis of functionalized quinoline derivatives, a critical scaffold in medicinal chemistry. The methodologies presented are selected for their robustness and potential for scale-up, making them suitable for laboratory and pilot-plant scale production.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The versatile nature of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile.[2] This document outlines scalable synthetic routes to key quinoline intermediates, providing researchers and drug development professionals with practical and reproducible protocols.
The synthesis of quinoline derivatives can be achieved through several classic named reactions, including the Combes, Gould-Jacobs, and Pfitzinger syntheses.[3][4] These methods offer reliable pathways to access diverse quinoline scaffolds. This application note will focus on providing detailed, scalable protocols for these key reactions.
Key Synthetic Protocols
Combes Synthesis of 2,4-Disubstituted Quinolines
The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine intermediate, formed from the condensation of an aniline with a β-diketone.[3][5]
Experimental Protocol: Gram-Scale Synthesis of 2,4-Dimethylquinoline
-
Materials:
-
Aniline (9.31 g, 100 mmol)
-
Acetylacetone (11.01 g, 110 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 20 mL)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (9.31 g, 100 mmol) and acetylacetone (11.01 g, 110 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the enamine intermediate.
-
Slowly and carefully add concentrated sulfuric acid (20 mL) to the stirred mixture. The addition is exothermic, and the flask should be cooled in an ice bath.
-
After the addition is complete, heat the reaction mixture to 110 °C and maintain this temperature for 3 hours.
-
Allow the mixture to cool to room temperature and then pour it cautiously onto 200 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,4-dimethylquinoline.
-
Data Presentation
| Parameter | Value |
| Product | 2,4-Dimethylquinoline |
| Scale | 100 mmol |
| Reaction Time | 3 hours |
| Reaction Temperature | 110 °C |
| Typical Yield | 75-85% |
| Purity (by GC-MS) | >98% |
Experimental Workflow: Combes Synthesis
Caption: Workflow for the Combes synthesis of 2,4-dimethylquinoline.
Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEMM).[1][6] The reaction proceeds through a condensation followed by a thermal cyclization.[1][6]
Experimental Protocol: Multi-Gram Synthesis of 4-Hydroxyquinoline
-
Materials:
-
Aniline (9.31 g, 100 mmol)
-
Diethyl ethoxymethylenemalonate (DEEMM) (22.7 g, 105 mmol)
-
Diphenyl ether (solvent)
-
Sodium hydroxide (NaOH) (8.0 g, 200 mmol)
-
Ethanol (100 mL)
-
Water (100 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Condensation: In a 250 mL round-bottom flask, mix aniline (9.31 g, 100 mmol) and diethyl ethoxymethylenemalonate (22.7 g, 105 mmol). Heat the mixture at 130-140 °C for 2 hours. Ethanol is evolved during this step.
-
Cyclization: Add the hot reaction mixture to 100 mL of preheated diphenyl ether (250 °C) in a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer. Maintain the temperature at 250 °C for 30 minutes.
-
Cool the mixture to below 100 °C and add 200 mL of petroleum ether to precipitate the product. Filter the solid and wash with petroleum ether.
-
Saponification: Suspend the crude cyclized product in a solution of sodium hydroxide (8.0 g, 200 mmol) in 100 mL of ethanol and 100 mL of water. Reflux the mixture for 2 hours.
-
Decarboxylation: After cooling, filter the solution and acidify the filtrate with concentrated hydrochloric acid to pH 2-3. The product precipitates.
-
Heat the suspension to reflux for 1 hour to effect decarboxylation.
-
Cool the mixture, filter the solid, wash with water, and dry to obtain 4-hydroxyquinoline.
-
Data Presentation
| Parameter | Value |
| Product | 4-Hydroxyquinoline |
| Scale | 100 mmol |
| Cyclization Temperature | 250 °C |
| Typical Yield | 65-75% |
| Purity (by HPLC) | >97% |
Pfitzinger Reaction for Quinoline-4-carboxylic Acids
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[7][8]
Experimental Protocol: Multi-Gram Synthesis of 2-Phenylquinoline-4-carboxylic Acid
-
Materials:
-
Isatin (14.7 g, 100 mmol)
-
Acetophenone (12.0 g, 100 mmol)
-
Potassium hydroxide (KOH) (16.8 g, 300 mmol)
-
Ethanol (200 mL)
-
Water (200 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a 500 mL round-bottom flask, dissolve potassium hydroxide (16.8 g, 300 mmol) in 100 mL of ethanol and 50 mL of water.
-
Add isatin (14.7 g, 100 mmol) to the basic solution and stir until it dissolves.
-
Add acetophenone (12.0 g, 100 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 12 hours.
-
After cooling, pour the reaction mixture into 500 mL of water.
-
Filter the solution to remove any unreacted starting material.
-
Acidify the filtrate with concentrated hydrochloric acid to pH 3-4.
-
The product, 2-phenylquinoline-4-carboxylic acid, will precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Data Presentation
| Parameter | Value |
| Product | 2-Phenylquinoline-4-carboxylic Acid |
| Scale | 100 mmol |
| Reaction Time | 12 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 80-90%[9] |
| Purity (by NMR) | >98% |
Signaling Pathway Visualizations
Cabozantinib Signaling Pathway
Cabozantinib is a multi-tyrosine kinase inhibitor that targets MET, VEGFR2, RET, and other kinases involved in tumor progression and angiogenesis.[10][11]
Caption: Cabozantinib inhibits key tyrosine kinases, blocking downstream pathways.
Chloroquine Mechanism of Action in Malaria
Chloroquine's antimalarial activity stems from its ability to interfere with the detoxification of heme in the food vacuole of the Plasmodium parasite.[12][13][14]
Caption: Chloroquine inhibits heme polymerization, leading to parasite death.
Purification and Characterization
General Purification Protocol: Crystallization
Crystallization is a common and effective method for purifying solid quinoline derivatives on a large scale.[6]
-
Solvent Selection: Choose a solvent or solvent system in which the quinoline derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, acetonitrile, and toluene.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Purification Protocol: Column Chromatography
For non-crystalline products or for the separation of closely related impurities, column chromatography is a valuable technique.[4][15]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoline derivatives.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is optimized to achieve good separation.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.
Conclusion
The protocols and data presented in these application notes offer a solid foundation for the scale-up synthesis of functionalized quinoline derivatives. By providing detailed experimental procedures, quantitative data, and visualizations of reaction workflows and biological mechanisms, this document aims to facilitate the efficient and reproducible production of these important compounds for research and drug development purposes. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and production scales.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ablelab.eu [ablelab.eu]
- 6. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pentylquinoline-4-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Pentylquinoline-4-carbothioamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves a Doebner reaction to form the quinoline core, followed by amidation and subsequent thionation.
Q1: Low yield of 2-pentylquinoline-4-carboxylic acid in the Doebner reaction.
A1: Low yields in the Doebner reaction can stem from several factors. Here are some troubleshooting steps:
-
Purity of Reagents: Ensure the aniline, hexanal (for the pentyl group), and pyruvic acid are of high purity. Impurities in the starting materials can lead to side reactions and a decrease in yield.
-
Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may be sluggish. Conversely, if it is too high, it can lead to the decomposition of reactants or the formation of tar-like byproducts. It is recommended to reflux the reaction mixture gently.
-
Solvent: Ethanol is a common solvent for the Doebner reaction. Ensure that anhydrous ethanol is used, as water can interfere with the reaction.
-
Order of Addition: The order in which the reactants are mixed can influence the outcome. A common approach is to mix the aniline and hexanal first, followed by the dropwise addition of pyruvic acid.
-
Alternative Catalyst: While the Doebner reaction can proceed without a catalyst, acidic catalysts like p-toluenesulfonic acid (p-TSA) can improve the reaction rate and yield.
Q2: Difficulty in converting 2-pentylquinoline-4-carboxylic acid to 2-pentylquinoline-4-carboxamide.
A2: The conversion of the carboxylic acid to the amide typically involves the formation of a more reactive intermediate, such as an acid chloride.
-
Incomplete Acid Chloride Formation: Ensure that the thionyl chloride (SOCl₂) is fresh and the reaction is carried out under anhydrous conditions. The presence of moisture will decompose the thionyl chloride and the resulting acid chloride. Refluxing the carboxylic acid with an excess of thionyl chloride is a standard procedure.
-
Ammonia Source: Use a concentrated aqueous solution of ammonium hydroxide or ammonia gas bubbled through an appropriate solvent. Ensure that the addition of the acid chloride to the ammonia solution is done at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.
-
Purification: The resulting amide may require purification by recrystallization or column chromatography to remove any unreacted carboxylic acid or other impurities.
Q3: Incomplete thionation of 2-pentylquinoline-4-carboxamide to this compound.
A3: The thionation step using Lawesson's reagent is generally efficient, but incomplete conversion can occur.
-
Purity of Lawesson's Reagent: Use high-purity Lawesson's reagent. The reagent can degrade over time, so using a fresh batch is advisable.
-
Reaction Time and Temperature: The reaction typically requires heating. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Insufficient heating time will result in incomplete conversion.
-
Solvent: Anhydrous toluene or xylene are common solvents for this reaction. The solvent must be dry to prevent side reactions with Lawesson's reagent.
-
Stoichiometry: Ensure the correct stoichiometry of Lawesson's reagent is used. Typically, 0.5 equivalents of Lawesson's reagent (which is a dimer) are used per equivalent of the amide.
Q4: Presence of significant impurities in the final product.
A4: Impurities can arise from any of the preceding steps.
-
Purification at Each Step: It is crucial to purify the intermediate products (the carboxylic acid and the amide) before proceeding to the next step. This will minimize the accumulation of impurities in the final product.
-
Final Purification: The final product, this compound, should be purified, for instance by column chromatography on silica gel, followed by recrystallization to obtain a product of high purity.
-
Characterization: Use analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm the structure of the final product and assess its purity.
Experimental Protocols
A plausible synthetic route for this compound is outlined below.
Step 1: Synthesis of 2-Pentylquinoline-4-carboxylic acid (Doebner Reaction)
-
In a round-bottom flask equipped with a reflux condenser, dissolve aniline (10 mmol) in ethanol (50 mL).
-
Add hexanal (12 mmol) to the solution and stir the mixture at room temperature for 15 minutes.
-
Slowly add pyruvic acid (12 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-pentylquinoline-4-carboxylic acid.
Step 2: Synthesis of 2-Pentylquinoline-4-carboxamide
-
In a round-bottom flask under a fume hood, suspend 2-pentylquinoline-4-carboxylic acid (5 mmol) in thionyl chloride (10 mL).
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Cool the resulting crude acid chloride in an ice bath.
-
Slowly and carefully add the acid chloride to a stirred, cooled (0 °C) concentrated ammonium hydroxide solution (20 mL).
-
Stir the mixture for 1 hour at room temperature.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.
Step 3: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-pentylquinoline-4-carboxamide (2 mmol) in anhydrous toluene (30 mL).
-
Add Lawesson's reagent (1.2 mmol) to the solution.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Recrystallize the purified product to obtain crystalline this compound.
Data Presentation
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Doebner Reaction | Aniline, Hexanal, Pyruvic Acid | Ethanol | Reflux (approx. 78) | 4 - 6 | 60 - 75 |
| 2. Amidation | 2-Pentylquinoline-4-carboxylic acid, SOCl₂, NH₄OH | Thionyl chloride, then aqueous | Reflux, then 0 - 25 | 2 - 3 | 75 - 85 |
| 3. Thionation | 2-Pentylquinoline-4-carboxamide, Lawesson's Reagent | Toluene | Reflux (approx. 111) | 3 - 5 | 70 - 90 |
Note: Yields are indicative and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting pathway for low yield of the final product.
Frequently Asked Questions (FAQs)
Q: What are the main safety precautions for this synthesis?
A: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Lawesson's reagent has a strong, unpleasant odor and should also be handled in a fume hood. The solvents used are flammable.
Q: Can I use a different method to synthesize the quinoline core?
A: Yes, the Pfitzinger reaction is another common method for synthesizing quinoline-4-carboxylic acids.[1] It involves the reaction of isatin with a carbonyl compound in the presence of a base. The choice between the Doebner and Pfitzinger reaction may depend on the availability of starting materials and the desired substitution pattern on the quinoline ring.
Q: How can I monitor the progress of the reactions?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three reaction steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Q: What is the mechanism of the thionation with Lawesson's reagent?
A: Lawesson's reagent functions by converting a carbonyl group into a thiocarbonyl group.[2] The reaction proceeds through a four-membered ring intermediate involving the oxygen of the carbonyl group and the phosphorus and sulfur atoms of the reagent. This intermediate then collapses to form the thiocarbonyl and a stable phosphorus-oxygen double bond.[3]
References
Technical Support Center: Purification of Quinoline Carbothioamide Analogs
Welcome to the technical support center for the purification of quinoline carbothioamide analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My quinoline carbothioamide analog appears to be decomposing during silica gel column chromatography. What is happening and what can I do?
A1: Decomposition on silica gel is a significant challenge for certain quinoline analogs, particularly those sensitive to acid, oxidation, or prolonged exposure to a stationary phase. The thioamide group can be susceptible to oxidation, potentially converting to the corresponding amide, and the quinoline ring system can be sensitive to the acidic nature of standard silica gel.[1][2]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. Create a slurry of the silica gel in your starting eluent and add 1-2% triethylamine (NEt₃) by volume. After stirring, pack the column as usual. This can prevent acid-catalyzed degradation.
-
Use an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase. Options include:
-
Neutral or Basic Alumina: Can be a good alternative, but check for reactivity first on a small scale (TLC).
-
Florisil® or Celite®: These are less acidic alternatives.
-
Reversed-Phase (C18) Silica: For moderately polar compounds, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be an effective, non-degradative alternative.
-
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column. Use a higher flow rate and a steeper solvent gradient.
-
Work under Inert Atmosphere: If your compound is sensitive to oxidation, degassing solvents and running the column under nitrogen or argon can prevent degradation.[2]
// Connections Decomposition -> Deactivate [label="Is degradation acid-catalyzed?"]; Deactivate -> Flash [label="If still degrading"]; Flash -> Alumina [label="If decomposition persists"]; Alumina -> RP_C18 [style=dotted]; RP_C18 -> OtherPhases [style=dotted]; Flash -> Inert [label="Is it oxidation?"]; Flash -> NoChrom [label="If all chromatography fails"]; } .enddot Caption: Troubleshooting logic for compound decomposition.
Q2: I am having trouble crystallizing my quinoline carbothioamide analog. It either "oils out" or remains in solution. What should I do?
A2: Crystallization is highly dependent on the compound's structure, purity, and the choice of solvent. "Oiling out" occurs when the compound's solubility at the crystallization temperature is still too high, causing it to separate as a liquid phase instead of forming a crystal lattice.
Troubleshooting Steps:
-
Select the Right Solvent System: The ideal solvent should dissolve the compound when hot but not when cold.[3] Experiment with various single and binary solvent systems. A two-solvent system (one in which the compound is soluble, and one in which it is not) is often effective.[4]
-
Control the Cooling Rate: Slow cooling is crucial for forming high-quality crystals. After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Do not place the hot flask directly into an ice bath.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.
-
Seeding: If you have a tiny amount of pure solid, add a seed crystal to the cooled, supersaturated solution.
-
-
Increase Concentration: If no crystals form, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then attempt to cool and crystallize again.
| Solvent System | Polarity | Comments |
| Ethanol / Water | High | A common choice for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool.[4] |
| Acetone / Hexanes | Medium | Good for compounds that are highly soluble in acetone. Dissolve in acetone and add hexanes as the anti-solvent.[4] |
| Dichloromethane / Pentane | Low | Suitable for less polar compounds. |
| Ethyl Acetate / Hexanes | Low-Med | A versatile system that works for a wide range of polarities.[4] |
| Methanol / Diethyl Ether | Med-High | Can be effective, but the low boiling point of ether requires careful handling. |
| Toluene | Low | Good for aromatic compounds; slow evaporation can yield high-quality crystals. |
Q3: My product contains isomers that are very difficult to separate by column chromatography. What strategies can I employ?
A3: The separation of positional isomers (e.g., substitution at different points on the quinoline ring) is a common and difficult challenge.[5] Their similar polarities often lead to co-elution.
Strategies for Isomer Separation:
-
Optimize Chromatography:
-
Shallow Gradient: Use a very slow, shallow gradient of the eluent to maximize the resolution between the isomer peaks.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than standard column chromatography and is often the best solution for difficult isomer separations.[5]
-
Specialized Chromatography: Techniques like pH-zone-refining counter-current chromatography (CCC) have been successfully used to separate highly polar, isomeric sulfonated quinoline dyes and may be adaptable to other classes of isomers.[6]
-
-
Derivative Formation: If the isomers have a reactive functional group (e.g., a phenol or amine), you can temporarily convert them into derivatives (e.g., esters or amides). The derivatives will have different physical properties, potentially allowing for easier separation. Afterward, the protecting group can be removed to yield the pure isomers.
-
Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. By carefully controlling the crystallization conditions, it may be possible to selectively crystallize one isomer from the mixture. This often requires multiple cycles of crystallization.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography on Deactivated Silica Gel
This protocol is intended for compounds that show signs of degradation on standard silica gel.
-
Slurry Preparation and Deactivation:
-
In a beaker, add the required amount of silica gel for your column.
-
Add the initial, low-polarity eluent (e.g., 99:1 Hexanes:Ethyl Acetate) to create a slurry.
-
Add triethylamine (NEt₃) to constitute 1% of the total solvent volume in the slurry.
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation.
-
-
Column Packing:
-
Pour the silica slurry into the column and use positive pressure (flash chromatography system or hand bellows) to pack the bed firmly.
-
Ensure the packed bed is stable and does not have any cracks or channels.
-
-
Sample Loading:
-
Dissolve your crude quinoline carbothioamide analog in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent according to the separation profile determined by TLC. A typical gradient might be from 100% hexanes to 70:30 hexanes:ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Note: The triethylamine will also be present. It can often be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a solvent and washing with a dilute acid (if the compound is not acid-sensitive).
-
Protocol 2: General Procedure for Recrystallization from a Two-Solvent System
This protocol is suitable for purifying solid compounds that are difficult to crystallize from a single solvent.
-
Solvent Selection:
-
Choose a "solvent" in which your compound is highly soluble (e.g., acetone, ethanol, ethyl acetate).
-
Choose an "anti-solvent" in which your compound is poorly soluble (e.g., hexanes, pentane, water). The two solvents must be miscible.[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "solvent" dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent required.
-
-
Induce Cloudiness:
-
While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of saturation.
-
-
Re-clarify:
-
Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold "anti-solvent" to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. quora.com [quora.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Doebner and Pfitzinger Reactions
Welcome to the technical support center for the Doebner and Pfitzinger reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between the Doebner and Pfitzinger reactions?
The Doebner and Pfitzinger reactions are both methods for synthesizing quinoline-4-carboxylic acids, but they start from different precursors. The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1][2] The Pfitzinger reaction, on the other hand, is a two-component reaction between isatin (or a substituted isatin) and a carbonyl compound in the presence of a base.[3][4]
Q2: My reaction is resulting in a low yield. What are the common causes for both reactions?
Low yields are a frequent issue in both reactions and can stem from several factors:
-
For the Doebner reaction:
-
Suboptimal catalyst: The choice and amount of acid catalyst are crucial.
-
Side reactions: The formation of byproducts, such as Schiff bases or Michael adducts that do not cyclize efficiently, can reduce the yield.[1]
-
Electron-withdrawing groups: Anilines with strong electron-withdrawing groups can be less reactive, leading to lower yields in traditional Doebner protocols.[5][6]
-
-
For the Pfitzinger reaction:
-
Inefficient ring opening of isatin: The initial hydrolysis of the amide bond in isatin is a critical step. Incomplete ring opening can lead to low conversion.[3]
-
Steric hindrance: Bulky substituents on either the isatin or the carbonyl compound can sterically hinder the reaction, leading to reduced yields.
-
Resin/tar formation: The reaction can sometimes produce resinous materials that make product isolation difficult and reduce the isolated yield.[7]
-
Inappropriate base concentration: The concentration of the base is critical; it needs to be sufficient to promote the initial ring opening and subsequent condensation without causing excessive side reactions.
-
Q3: I am observing significant tar/resin formation in my reaction. How can I prevent this?
Tar formation is a common problem, particularly in the Pfitzinger reaction. Here are some strategies to mitigate it:
-
Modified Pfitzinger Procedure: First, react the isatin with the base (e.g., KOH in ethanol/water) to ensure complete ring-opening to the isatinic acid salt before adding the carbonyl compound. This can prevent side reactions of the intact isatin.
-
Temperature Control: Avoid excessively high temperatures, which can promote polymerization and decomposition reactions that lead to tar formation.[8]
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and byproducts. Experimenting with different protic solvents may help to minimize tar formation.
-
Purification Strategy: While not a preventative measure, having a robust purification strategy in place is essential when tar formation is anticipated. This may involve trituration with a suitable solvent to solidify the product from the tarry mixture or column chromatography.
Troubleshooting Guides
Issue 1: Low Yield in the Doebner Reaction
If you are experiencing low yields in your Doebner reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield in Doebner Reaction
Caption: Troubleshooting workflow for low yield in the Doebner reaction.
Explanation of Steps:
-
Optimize Catalyst System: The choice of acid catalyst is critical. Recent studies have shown that Lewis acids like BF3·THF can be particularly effective, especially for electron-deficient anilines.[5][6] Brønsted acids such as p-toluenesulfonic acid (p-TSA) have also been used successfully in "green" protocols.[9]
-
Evaluate Reactant Stoichiometry & Substituents: Increasing the equivalents of the aniline and aldehyde can sometimes improve the yield.[6] The electronic nature of the substituents on the aniline and aldehyde can significantly impact reactivity. Electron-donating groups on the aniline generally favor the reaction.
-
Adjust Reaction Conditions:
-
Temperature: The reaction often requires heating. A temperature range of 65-80°C is a good starting point for optimization.[5]
-
Solvent: Acetonitrile (MeCN) has been found to be an effective solvent in some modified protocols.[6] Ethanol and toluene are also commonly used.
-
Addition Method: Adding the pyruvic acid dropwise to the reaction mixture can help to control the reaction rate and minimize side reactions.[6]
-
-
Consider a Modified Protocol:
-
Hydrogen-Transfer Modification: For anilines bearing electron-withdrawing groups, a recently developed hydrogen-transfer protocol using BF3·THF as a catalyst has been shown to significantly improve yields.[5][6]
-
Green Protocol: A one-pot, multicomponent strategy using p-TSA as a catalyst in a dual solvent system of water and ethylene glycol offers an environmentally friendly and efficient alternative.
-
Issue 2: Low Yield in the Pfitzinger Reaction
For low yields in the Pfitzinger reaction, follow this troubleshooting guide:
Troubleshooting Workflow for Low Yield in Pfitzinger Reaction
Caption: Troubleshooting workflow for low yield in the Pfitzinger reaction.
Explanation of Steps:
-
Optimize Base and Concentration: The Pfitzinger reaction requires a strong base to hydrolyze the amide bond of isatin.[3] Potassium hydroxide (KOH) is commonly used. The concentration of the base is a critical parameter to optimize.
-
Assess Reactants for Steric Hindrance: Bulky substituents on either the isatin or the carbonyl compound can significantly reduce the reaction yield. If possible, consider using reactants with less steric bulk.
-
Modify Reaction Conditions:
-
Solvent: The reaction is typically carried out in a protic solvent like ethanol or a mixture of ethanol and water.[10] Varying the solvent or the solvent ratio can impact the solubility of reactants and intermediates, potentially improving the yield.
-
Temperature: Refluxing is common, but the optimal temperature may vary depending on the specific reactants.
-
-
Refine the Experimental Procedure:
-
Pre-hydrolysis of Isatin: A key optimization is to stir the isatin with the base in the solvent for a period (e.g., 1 hour at room temperature) before adding the carbonyl compound.[10] This ensures the complete formation of the ring-opened intermediate.
-
Slow Addition: Adding the carbonyl compound slowly to the solution of the hydrolyzed isatin can help to control the reaction and minimize side product formation.
-
Data Presentation
Table 1: Optimization of the Doebner Hydrogen-Transfer Reaction
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | BF3·THF | MeCN | 65 | 85 |
| 2 | Sc(OTf)3 | MeCN | 65 | 75 |
| 3 | TfOH | MeCN | 65 | 68 |
| 4 | BF3·THF | Toluene | 65 | 45 |
| 5 | BF3·THF | EtOH | 65 | 30 |
| 6 | BF3·THF | MeCN | 50 | 55 |
Data adapted from a study on the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines.[5][6]
Table 2: Influence of Base and Solvent on a Model Pfitzinger Reaction
| Entry | Base | Solvent | Temperature | Yield (%) |
| 1 | KOH | Ethanol/Water (4:1) | Reflux | 82 |
| 2 | NaOH | Ethanol/Water (4:1) | Reflux | 78 |
| 3 | KOH | Ethanol | Reflux | 75 |
| 4 | KOH | Methanol/Water (4:1) | Reflux | 79 |
Note: Yields are illustrative and can vary significantly based on the specific substrates used.
Experimental Protocols
Protocol 1: Optimized Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines
This protocol is adapted from a recent publication and is particularly effective for anilines with electron-withdrawing groups.[5][6]
Materials:
-
Substituted Aniline (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Pyruvic Acid (0.55 equiv)
-
Boron trifluoride tetrahydrofuran complex (BF3·THF) (0.28 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the aniline and aldehyde in acetonitrile, add BF3·THF.
-
Stir the reaction mixture at 65°C for 10 minutes.
-
Add a solution of pyruvic acid in acetonitrile dropwise over 3 hours while maintaining the temperature at 65°C.
-
Continue stirring the reaction mixture at 65°C for an additional 21 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Modified Pfitzinger Reaction
This protocol incorporates a pre-hydrolysis step to improve yields.[10]
Materials:
-
Isatin (or substituted isatin) (1.0 equiv)
-
Carbonyl Compound (2.0 equiv)
-
Potassium Hydroxide (KOH) (2.8 equiv)
-
Absolute Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of water and absolute ethanol.
-
Add the isatin to the basic solution and stir at room temperature for 1 hour. The color of the solution should change, indicating the ring-opening of the isatin.
-
Slowly add the carbonyl compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add distilled water.
-
Acidify the solution with dropwise addition of concentrated hydrochloric acid until precipitation of the product is complete.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-4-carboxylic acid.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Doebner-Miller_reaction [chemeurope.com]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Troubleshooting unexpected side products in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side products and optimize their synthetic protocols. Here, you will find detailed guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for quinoline synthesis?
A1: The most widely used classical methods for synthesizing the quinoline scaffold are the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Each method has its own advantages and is suited for preparing different substituted quinolines.
Q2: I am observing significant charring and a low yield in my Skraup synthesis. What is causing this and how can I prevent it?
A2: The Skraup reaction is notoriously exothermic and can be violent, often leading to the formation of polymeric tars and a low yield of the desired quinoline product.[1][2] This is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from glycerol.[3][4]
Caption: Factors influencing Combes synthesis regioselectivity.
Generally, increasing the steric bulk of one of the R groups on the diketone will favor the formation of the quinoline with the smaller substituent at the 2-position. [5]Electron-donating groups (like methoxy) on the aniline tend to favor the formation of the 2-substituted product, while electron-withdrawing groups (like chloro or fluoro) favor the 4-substituted regioisomer. [5] Q4: I am getting a mixture of products in my Friedländer synthesis. What are the common side reactions and how can I improve the selectivity?
A4: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can also suffer from regioselectivity issues when an unsymmetrical ketone is used. [6][7]Another common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone starting material. [7] To improve selectivity, consider the following:
-
Catalyst Choice: The use of an appropriate amine catalyst or an ionic liquid can help control the regioselectivity. [7]* Protecting Groups: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the reaction towards a single product. [7]* Alternative Starting Materials: To avoid aldol condensation, using the imine analog of the o-aniline can be an effective strategy. [7] Q5: My Doebner-von Miller reaction is giving a complex mixture of byproducts. What is the likely cause and how can I obtain a cleaner product?
A5: A significant side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. [8]This leads to the formation of a complex mixture and reduces the yield of the desired quinoline.
A highly effective method to circumvent this issue is to employ a biphasic reaction medium. [8]By sequestering the α,β-unsaturated carbonyl compound in an organic phase, its polymerization is drastically reduced, leading to a cleaner reaction and an increased yield of the quinoline product. [8]
Experimental Protocols for Minimizing Side Products
Below are detailed methodologies for key quinoline syntheses, optimized to reduce the formation of unwanted byproducts.
Optimized Skraup Synthesis of Quinoline
This protocol incorporates a moderating agent to control the reaction's exothermicity.
Reagents:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or m-nitrobenzenesulfonic acid for easier workup)
-
Ferrous Sulfate (FeSO₄)
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a flask containing aniline while cooling in an ice bath.
-
Add ferrous sulfate to the mixture with stirring.
-
Slowly add glycerol to the mixture, ensuring the temperature does not rise uncontrollably.
-
Add nitrobenzene (or m-nitrobenzenesulfonic acid).
-
Heat the mixture carefully under reflux. The reaction is exothermic and will require careful monitoring.
-
After the initial vigorous reaction subsides, continue heating for the recommended time.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., sodium hydroxide) and extract the quinoline with an organic solvent (e.g., toluene).
-
Purify by distillation or chromatography.
Regioselective Combes Synthesis of a 2,4-Disubstituted Quinoline
This protocol is designed to favor a specific regioisomer by considering substituent effects.
Reagents:
-
Substituted Aniline (e.g., p-methoxyaniline)
-
Unsymmetrical β-Diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)
-
Polyphosphoric Acid (PPA)
Procedure:
-
Mix the substituted aniline and the unsymmetrical β-diketone.
-
Heat the mixture gently to initiate the condensation and formation of the enamine intermediate.
-
Add polyphosphoric acid to the reaction mixture.
-
Heat the mixture at the specified temperature for the required duration to effect cyclization.
-
Cool the reaction mixture and carefully quench with ice water.
-
Neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure regioisomer.
Quantitative Data on Reaction Optimization
The following table summarizes the impact of different catalysts on the yield of quinoline in a Friedländer synthesis.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Solvent-free | 100 | 3-6 | 93 |
| Iodine | Solvent-free | 100 | 3-6 | - |
| [Hbim]BF₄ (Ionic Liquid) | Solvent-free | 100 | 3-6 | 93 [9] |
| SiO₂ Nanoparticles | Microwave | 100 | - | 93 [9] |
| Cu(II)-based MOF | Solvent-free | 80 | 8 | High |
Reaction Pathway for Friedländer Synthesis
Caption: General reaction pathway for the Friedländer synthesis.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 4. publications.tno.nl [publications.tno.nl]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Carbothioamide Functional Groups
For researchers, medicinal chemists, and professionals in drug development, the carbothioamide group presents both unique opportunities and significant stability challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experiments, helping you to improve the stability and performance of your carbothioamide-containing compounds.
Troubleshooting Guide: Common Stability Issues with Carbothioamides
The following table summarizes prevalent stability problems observed with carbothioamide functional groups, their underlying causes, and recommended strategies for mitigation.
| Instability Issue | Potential Causes | Recommended Solutions |
| Hydrolysis | Susceptible to both acid and base-catalyzed hydrolysis, leading to the formation of the corresponding amide or carboxylic acid and hydrogen sulfide. The rate is pH-dependent. | - pH Control: Maintain formulations and reaction mixtures at a neutral or slightly acidic pH where the rate of hydrolysis is often minimized.- Steric Hindrance: Introduce bulky substituents near the carbothioamide group to sterically shield it from nucleophilic attack by water or hydroxide ions.- Electronic Modification: Incorporate electron-withdrawing groups adjacent to the carbothioamide to decrease the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack. |
| Oxidation | The sulfur atom is prone to oxidation by various oxidizing agents, including peroxides and atmospheric oxygen, leading to the formation of sulfoxides, sulfones, or other degradation products. | - Inert Atmosphere: Handle and store carbothioamide-containing compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.- Avoid Oxidizing Agents: Scrutinize all reagents and solvents to ensure they are free from peroxides and other oxidizing impurities.- Antioxidant Addition: In formulations, consider the inclusion of antioxidants to scavenge reactive oxygen species. |
| Epimerization at α-Carbon | In chiral compounds with a stereocenter alpha to the carbothioamide, the increased acidity of the α-proton can lead to epimerization, particularly under basic conditions. | - Thioimidate Protection: Reversibly protect the thioamide as a thioimidate during synthetic steps that involve basic conditions. This increases the pKa of the α-proton.[1][2][3]- Steric Shielding: Introduce bulky groups on the α-carbon or adjacent positions to hinder the approach of a base.- Minimize Exposure to Base: Limit the duration and strength of basic conditions during synthesis and workup. |
| Intramolecular Cyclization | Neighboring functional groups within the molecule can undergo intramolecular reactions with the carbothioamide, leading to the formation of heterocyclic rings and degradation of the parent compound. | - Structural Modification: Alter the molecular scaffold to increase the distance or change the orientation between the carbothioamide and the reactive neighboring group.- Protecting Groups: Temporarily protect the neighboring functional group during synthesis to prevent cyclization. |
| Photodegradation | Exposure to light, particularly UV radiation, can induce degradation of the carbothioamide moiety through various photochemical reactions. | - Light Protection: Store and handle compounds in amber vials or under light-protected conditions.- Photostabilizers: For formulations, the addition of UV absorbers or quenchers can enhance photostability. |
Frequently Asked Questions (FAQs)
Q1: My carbothioamide-containing peptide shows significant degradation during solid-phase peptide synthesis (SPPS). What is the most likely cause and how can I prevent it?
A1: The most common issue during SPPS is epimerization at the α-carbon of the amino acid residue bearing the thioamide, especially during the basic conditions of Fmoc deprotection.[1][3] A highly effective strategy to prevent this is the reversible protection of the thioamide as a thioimidate. This modification increases the pKa of the α-proton, making it less susceptible to abstraction by the base.[1][2][3] The thioimidate can be deprotected at a later stage of the synthesis.
Q2: I am developing a small molecule drug with a carbothioamide functional group. How can I assess its metabolic stability?
A2: The metabolic stability of your compound can be assessed using in vitro assays with liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time in the presence of metabolic enzymes. A detailed protocol for a liver microsomal stability assay is provided in the "Experimental Protocols" section below. These studies will help you determine the intrinsic clearance of your compound and predict its metabolic fate in vivo.
Q3: How do steric and electronic effects of neighboring substituents influence carbothioamide stability?
A3: Both steric and electronic effects play a crucial role.
-
Steric Hindrance: Bulky groups placed near the carbothioamide can physically block the approach of nucleophiles (like water or hydroxide ions) or enzymes, thus slowing down hydrolysis and metabolic degradation.
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the carbon or nitrogen of the carbothioamide can decrease the electron density on the sulfur and carbon atoms. This can make the carbon less electrophilic and less prone to nucleophilic attack, thereby increasing stability towards hydrolysis. Conversely, electron-donating groups (EDGs) can increase the electron density, potentially making the sulfur more susceptible to oxidation.
Q4: What are some common bioisosteric replacements for a carbothioamide to improve stability while retaining biological activity?
A4: Bioisosteric replacement is a powerful strategy in medicinal chemistry. Common replacements for a carbothioamide that may offer improved stability include:
-
Amide: The most direct isostere, though it may have different hydrogen bonding properties and metabolic stability profiles.
-
1,2,4-Oxadiazole or 1,3,4-Oxadiazole: These five-membered heterocyclic rings can mimic the geometry and hydrogen bonding capabilities of the carbothioamide while often exhibiting greater metabolic stability.
-
Triazoles (1,2,3- or 1,2,4-): Similar to oxadiazoles, triazoles can act as stable mimics of the carbothioamide linkage. The choice of bioisostere is highly context-dependent and requires careful consideration of the specific interactions the carbothioamide makes with its biological target.
Experimental Protocols
Protocol 1: Forced Degradation Study for a Carbothioamide-Containing Compound
This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways of a carbothioamide-containing drug candidate.
1. Materials and Reagents:
-
Carbothioamide-containing compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.4
-
UV-Vis spectrophotometer or HPLC with a photodiode array (PDA) detector
2. Sample Preparation:
-
Prepare a stock solution of the carbothioamide compound in ACN or another suitable solvent at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
4. Analysis:
-
At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN) with PDA detection to separate the parent compound from its degradation products.
-
Characterize the major degradation products using LC-MS/MS.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a method to assess the metabolic stability of a carbothioamide-containing compound.
1. Materials and Reagents:
-
Carbothioamide-containing compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
2. Assay Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
In a 96-well plate, pre-warm the liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the reaction by adding the test compound to the wells (final concentration typically 1 µM).
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
3. Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.
Visualizations
Caption: Major degradation pathways of carbothioamide functional groups.
Caption: Troubleshooting workflow for carbothioamide instability.
References
Managing reaction intermediates in multi-step quinoline synthesis
Welcome to the technical support center for multi-step quinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of managing reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-step quinoline synthesis reactions and their key intermediates?
A1: Several classical methods are widely used for quinoline synthesis, each with distinct intermediates. The most common include:
-
Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][2][3] The key intermediates are acrolein, formed from the dehydration of glycerol, and a 1,2-dihydroquinoline, which is subsequently oxidized.[1][3]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[4] A key intermediate that can be isolated is a 1,2-dihydroquinoline.[5][6][7]
-
Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or base.[8][9] Intermediates include an aldol adduct and a Schiff base.[8]
-
Combes Synthesis: This method involves the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure of the intermediate Schiff base.[9][10][11] An enamine intermediate is also formed during the reaction.[10][11]
Q2: Why is managing intermediates crucial in quinoline synthesis?
A2: Managing reaction intermediates is critical for several reasons. Many intermediates, such as dihydroquinolines, can be unstable and prone to side reactions, including polymerization or disproportionation, which can significantly lower the yield and purity of the final quinoline product.[4][7] Effective management, such as in situ generation or controlled oxidation, ensures the desired reaction pathway is favored, leading to a more efficient and cleaner synthesis.
Q3: What are the advantages of one-pot quinoline synthesis protocols?
A3: One-pot synthesis protocols offer several advantages by minimizing the handling of potentially unstable intermediates. By performing multiple reaction steps in a single vessel without isolating the intermediates, these methods can improve reaction efficiency, reduce waste, and save time and resources. This approach is particularly beneficial for large-scale production where the isolation of intermediates can be challenging and costly.
Troubleshooting Guides
Low Yield or No Product Formation
| Potential Cause | Recommended Solution |
| Incomplete dehydration of glycerol (Skraup synthesis): Insufficient acid concentration or temperature can hinder the formation of the key acrolein intermediate.[11] | Ensure the use of concentrated sulfuric acid and maintain the appropriate reaction temperature to facilitate complete dehydration. |
| Polymerization of α,β-unsaturated carbonyl compounds (Doebner-von Miller): The acidic conditions can promote the polymerization of the carbonyl substrate, reducing its availability for the main reaction.[4] | Employing a biphasic reaction medium can sequester the carbonyl compound in an organic phase, which has been shown to drastically reduce polymerization and increase yield.[4] |
| Side reactions of intermediates (Friedländer synthesis): Aldol condensation of the ketone starting material can compete with the desired reaction pathway.[8] | To avoid side reactions, consider using the imine analogue of the o-aniline starting material.[8] |
| Poor regioselectivity (Combes synthesis): With unsymmetrical β-diketones, the formation of multiple regioisomers can lead to a lower yield of the desired product.[9][10] | The choice of acid catalyst can influence regioselectivity; for example, using a mixture of polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE) catalyst has been shown to be effective.[10] |
| Electron-withdrawing groups on the aniline: Strong electron-withdrawing groups can deactivate the aromatic ring, hindering the cyclization step.[12] | For anilines with strong electron-withdrawing groups, harsher reaction conditions or a more potent acid catalyst may be necessary to promote cyclization.[12] |
Exothermic and Violent Reactions
| Potential Cause | Recommended Solution |
| Highly exothermic nature of the Skraup synthesis: The reaction between aniline, glycerol, and sulfuric acid can be vigorous and difficult to control.[2] | The addition of a moderator like ferrous sulfate can help to control the reaction rate by extending it over a longer period.[2] Using boric acid or acetic acid has also been suggested to moderate the reaction.[13] |
| Rapid, uncontrolled reaction in Doebner-von Miller synthesis: The reaction can become too hot, leading to the formation of polymeric byproducts. | Slow addition of reagents and external cooling with a water bath can help to maintain an optimal reaction temperature. |
Product Purification Issues
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials and byproducts: Incomplete reactions or side reactions can lead to a complex mixture that is difficult to purify. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. For purification, column chromatography or recrystallization are common methods. In some cases, steam distillation can be effective for isolating volatile quinoline products.[14] |
| Isolation of unstable intermediates: Dihydroquinoline intermediates can be sensitive to air oxidation.[5] | When isolating dihydroquinolines, it is crucial to work under an inert atmosphere and use peroxide-free solvents to prevent oxidation.[5] |
Quantitative Data Summary
| Synthesis Method | Typical Reagents | Catalyst/Conditions | Typical Yield |
| Skraup | Aniline, Glycerol, Nitrobenzene | Concentrated H₂SO₄, Heat | Moderate to Good |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Lewis or Brønsted Acids (e.g., ZnCl₂, HCl) | Moderate to Excellent |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Ketone | Acid or Base (e.g., H₂SO₄, KOH) | Good to Excellent |
| Combes | Aniline, β-Diketone | Concentrated H₂SO₄ or PPA | Good |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagent Addition: To the flask, add aniline and ferrous sulfate. Carefully and slowly add concentrated sulfuric acid while stirring and cooling the flask in an ice bath.
-
Glycerol Addition: Once the aniline sulfate has formed, add glycerol to the mixture.
-
Heating: Heat the mixture gently. The reaction is exothermic and will become vigorous. Be prepared to remove the heat source if the reaction becomes too rapid.
-
Oxidizing Agent: Once the initial vigorous reaction has subsided, add nitrobenzene as the oxidizing agent.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide) until the solution is alkaline.
-
Purification: The quinoline product can be purified by steam distillation followed by extraction of the distillate with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Protocol 2: Friedländer Synthesis of 2-Methylquinoline
-
Reaction Setup: In a round-bottom flask, combine 2-aminobenzaldehyde and acetone.
-
Catalyst Addition: Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, add water to the mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Visualizations
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines [scite.ai]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. iipseries.org [iipseries.org]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. chemistry-online.com [chemistry-online.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Quinoline Ring Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalyst selection for quinoline ring formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during quinoline synthesis.
Issue 1: Low or No Product Yield
Low or no yield of the desired quinoline product is a frequent challenge. The following guide provides a systematic approach to troubleshoot this issue.
-
Question: My reaction is not producing the expected quinoline, or the yield is very low. What are the potential causes and how can I resolve this?
-
Answer: Low or no product yield can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Consider the following troubleshooting steps:
-
Catalyst Choice and Activity:
-
Catalyst Incompatibility: The chosen catalyst may not be suitable for the specific substrates or reaction type (e.g., Friedländer, Skraup, Doebner-von Miller). Consult the literature for catalysts proven to be effective for your specific reaction. For instance, Friedländer synthesis is often catalyzed by acids or bases, while Skraup synthesis requires a strong acid and an oxidizing agent.[1][2][3]
-
Catalyst Deactivation: The catalyst may have lost its activity due to improper storage, handling, or poisoning by impurities in the reactants or solvent. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. While higher catalyst loading can increase the reaction rate, it may also lead to unwanted side reactions. A systematic optimization of the catalyst loading is recommended.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to substrate decomposition or the formation of byproducts. Experiment with a range of temperatures to find the optimal condition. For example, some nanocatalyst systems can achieve high yields at temperatures between 80-90 °C.[4]
-
Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Some modern catalytic systems report reaction times as short as 15-60 minutes.[4]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. The solvent should be able to dissolve the reactants and be compatible with the catalyst. In some cases, solvent-free conditions have been shown to be highly effective, offering environmental benefits and sometimes leading to higher yields.[2][4]
-
-
Reactant Quality:
-
Impure Reactants: Impurities in the starting materials can interfere with the catalyst and inhibit the reaction. Purify the reactants before use if their purity is questionable.
-
Substrate Reactivity: The electronic and steric properties of the substituents on the aniline and carbonyl compounds can influence their reactivity. Electron-donating groups on the aniline ring generally facilitate the reaction, while bulky substituents may hinder it.
-
-
A logical workflow for troubleshooting low yield is presented below:
Issue 2: Formation of Undesired Byproducts
The formation of byproducts can complicate purification and reduce the yield of the target quinoline.
-
Question: My reaction is producing significant amounts of byproducts alongside the desired quinoline. How can I improve the selectivity?
-
Answer: Byproduct formation is often a result of side reactions competing with the main quinoline-forming pathway. Strategies to enhance selectivity include:
-
Catalyst Selection:
-
Lewis vs. Brønsted Acids: The type of acid catalyst can influence the reaction pathway. In some cases, Lewis acids may promote different side reactions compared to Brønsted acids. A screening of different acid catalysts is recommended.
-
Heterogeneous Catalysts: Employing solid acid catalysts or nanocatalysts can improve selectivity due to shape-selective properties or specific active sites on the catalyst surface.[5] These catalysts can also be easily separated from the reaction mixture, simplifying purification.
-
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the desired reaction.
-
Reactant Addition: Slow, dropwise addition of one reactant to the mixture can help to maintain a low concentration of that reactant, which can disfavor polymerization or other side reactions.
-
-
Choice of Starting Materials:
-
Protecting Groups: If functional groups on the reactants are participating in side reactions, consider using protecting groups to temporarily block their reactivity.
-
-
The following diagram illustrates a decision-making process for addressing byproduct formation:
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using nanocatalysts for quinoline synthesis?
A1: Nanocatalysts offer several advantages over traditional homogeneous and heterogeneous catalysts.[5] Due to their high surface-area-to-volume ratio, they often exhibit higher catalytic activity, leading to faster reactions and higher yields.[4] They can also be more easily recovered and recycled than homogeneous catalysts, making the process more sustainable and cost-effective.[4] Furthermore, some nanocatalysts can operate under milder reaction conditions, such as lower temperatures and solvent-free environments.[4]
Q2: How do I choose between a Lewis acid and a Brønsted acid catalyst for a Friedländer annulation?
A2: The choice between a Lewis acid (e.g., ZnCl₂, In(OTf)₃) and a Brønsted acid (e.g., p-toluenesulfonic acid, H₂SO₄) can depend on the specific substrates and desired outcome.[6] Lewis acids activate the carbonyl group by coordinating to the oxygen atom, while Brønsted acids protonate the carbonyl group. For some substrates, one type of acid may offer better yields or selectivity. It is often beneficial to screen a small set of both Lewis and Brønsted acids to identify the optimal catalyst for a new reaction.
Q3: What are the key safety precautions to take during a Skraup synthesis?
A3: The Skraup synthesis is a classic method for preparing quinolines, but it involves strongly acidic and oxidizing conditions and can be highly exothermic.[1] Key safety precautions include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Careful and slow addition of sulfuric acid to the reaction mixture to control the exothermic reaction.
-
Using an oxidizing agent like nitrobenzene, which is toxic and should be handled with care.
Q4: Can ionic liquids be used as catalysts for quinoline synthesis?
A4: Yes, ionic liquids have been successfully employed as both solvents and catalysts in quinoline synthesis, particularly in the Friedländer reaction.[2][7] They can offer advantages such as high thermal stability, low vapor pressure, and the ability to be recycled. Some ionic liquids with acidic properties can act as dual solvent-catalysts.[2]
Q5: How can I improve the regioselectivity when using unsymmetrical ketones in the Friedländer synthesis?
A5: Achieving high regioselectivity with unsymmetrical ketones is a common challenge.[3] The outcome is often influenced by the relative acidity of the α-protons and steric hindrance. To improve regioselectivity, you can:
-
Choose a highly selective catalyst: Some catalysts may favor the formation of one regioisomer over the other.
-
Modify the substrate: Introducing a blocking group on one of the α-carbons can direct the reaction to the desired position.
-
Optimize reaction conditions: Temperature and solvent can sometimes influence the regiochemical outcome.
Data Presentation
The following tables summarize quantitative data for various catalytic systems used in quinoline synthesis.
Table 1: Comparison of Catalysts for the Friedländer Annulation
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe₃O₄-IL-HSO₄ | 2-Aminoaryl ketones + 1,3-dicarbonyls | 90 | 0.25-1 | 85-96 | [4] |
| SiO₂ nanoparticles | 2-Aminoaryl ketones + carbonyl compounds | 100 (Microwave) | 0.08-0.25 | up to 93 | [2] |
| [Hbim]BF₄ | 2-Aminoaryl ketones + carbonyl compounds | 100 | 3-6 | up to 93 | [2] |
| Zr(OTf)₄ | 2-Aminoaryl ketones + carbonyl compounds | 60 | 0.5-2 | >88 | [2] |
| In(OTf)₃ | 2-Aminobenzophenone + ethyl acetoacetate | Solvent-free | - | 75-92 | [6] |
Table 2: Performance of Various Catalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Key Features | Yield Range (%) | Reference |
| Nanocatalysts | Various | High activity, recyclability, mild conditions | 68-96 | [4] |
| Metal-free (e.g., AcrH₂) | Photoredox catalysis | Environmentally friendly | - | [8] |
| Superacids (e.g., TFAA) | Condensation | High efficiency, broad compatibility | - | [8] |
| Cobalt-based | C-H activation | Mild conditions | Good | [8] |
| Copper-based | Annulation | Room temperature | Good | [9] |
Experimental Protocols
General Experimental Protocol for Catalyst Screening in Friedländer Annulation
This protocol outlines a general procedure for screening different catalysts for the synthesis of a target quinoline via the Friedländer annulation.
-
Reactant Preparation:
-
Ensure all reactants (2-aminoaryl ketone/aldehyde and the carbonyl compound) are pure. If necessary, purify them by recrystallization or distillation.
-
Dry all solvents over appropriate drying agents.
-
-
Reaction Setup:
-
To a series of reaction vials, add the 2-aminoaryl ketone/aldehyde (1.0 mmol) and the carbonyl compound (1.2 mmol).
-
To each vial, add a different catalyst (e.g., 5 mol% of various Lewis acids, Brønsted acids, or a specific weight of a heterogeneous catalyst).
-
Add the chosen solvent (e.g., 2 mL of ethanol or toluene) or run the reaction under solvent-free conditions.
-
Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or GC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reactant), cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified quinoline derivative by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
-
The following workflow diagram illustrates the catalyst screening process:
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline synthesis [organic-chemistry.org]
Preventing degradation of thioamide compounds during workup
Welcome to the technical support center for researchers working with thioamide compounds. This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of thioamides during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: Why is my thioamide converting back to the corresponding amide during aqueous workup?
A1: This is a common issue caused by hydrolysis. Thioamides can be hydrolyzed to their corresponding amides in the presence of water, and this process is often catalyzed by acidic or basic conditions.[1][2] Even trace amounts of acid or base in your workup solutions can promote this degradation. Heavy metal salts, such as those of mercury or silver, can also facilitate this conversion.[1] While thioamides are generally more resistant to hydrolysis than amides, care must be taken to maintain neutral conditions.[2]
Q2: I'm observing unexpected byproducts and a lower yield after purification. What could be the cause?
A2: Thioamides are susceptible to oxidation, which can occur during workup or purification.[3] The sulfur atom can be oxidized to a thioamide S-oxide and further to a thioamide S,S-dioxide.[3][4][5] These oxidized species are often unstable and can lead to a variety of byproducts, including the corresponding amide or nitrile.[4][5] Exposure to air for prolonged periods, or the use of oxidizing agents, should be minimized.
Q3: My thioamide appears to be degrading on my silica gel column. Is this possible?
A3: Yes, standard silica gel is slightly acidic and can promote the degradation of sensitive thioamides, primarily through hydrolysis. If you notice streaking, poor recovery, or the appearance of the corresponding amide in your collected fractions, the silica gel is likely the cause.
Q4: During peptide synthesis, I'm seeing epimerization at the thioamide residue. How can I prevent this?
A4: The α-proton of a thioamide residue is more acidic than that of a standard amide, making it prone to epimerization under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS).[6][7] Using a milder base like 1,8-diazabicycloundec-7-ene (DBU) instead of piperidine for deprotection can reduce this side reaction.[8] For highly sensitive sequences, protecting the thioamide as a thioimidate during synthesis is an effective strategy to prevent epimerization.[7][9][10]
Q5: What are the best practices for storing thioamide compounds?
A5: Thioamides should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis. As they are more reactive than amides, long-term storage in protic solvents or exposure to air and light should be avoided.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Major byproduct is the corresponding amide. | Hydrolysis | 1. Ensure all aqueous solutions for workup (e.g., water, brine) are pH neutral. Use deionized water.2. Avoid strong acids or bases during extraction. Use saturated sodium bicarbonate for acid washes and dilute (e.g., 1M) HCl for base washes, minimizing contact time.3. If the reaction used metal catalysts, ensure they are thoroughly removed during workup as they can promote hydrolysis.[1][11] |
| Product is unstable during column chromatography. | Acid-catalyzed degradation on silica gel. | 1. Deactivate the silica gel by preparing the slurry with a small amount of a neutral or basic modifier, such as triethylamine (~0.5-1%) or pyridine in the eluent.2. Use an alternative stationary phase like neutral or basic alumina.3. If the product is crystalline, prioritize purification by recrystallization to avoid chromatography altogether.[12][13] |
| Low yield and multiple unidentified spots on TLC after workup. | Oxidation | 1. Minimize exposure of the reaction mixture and product to air. Conduct workup and purification steps under an inert atmosphere if the compound is highly sensitive.2. Use degassed solvents for extraction and chromatography.3. Avoid oxidizing contaminants. Ensure all reagents and solvents are pure. |
| Cleavage of peptide backbone next to the thioamide during SPPS. | Edman-like degradation | This occurs under the strongly acidic conditions (e.g., high concentrations of TFA) used for cleavage from the resin.[6][14] The nucleophilic thioamide sulfur attacks the adjacent, protonated carbonyl group, leading to chain scission.[14] 1. Reduce the concentration of TFA in the cleavage cocktail.2. Minimize the cleavage time to what is necessary for deprotection.3. Protect the thioamide as a thioimidate, which is stable to TFA but can be deprotected later.[9][14] |
Quantitative Data Summary
Table 1: Stability of Model Thioamide vs. Thioimidate in Acidic Conditions
This table illustrates the protective effect of converting a thioamide to a thioimidate to prevent degradation under strongly acidic conditions often used in peptide synthesis cleavage.
| Compound | Condition | Time (hours) | % Remaining Compound |
| Model Thioamide | Neat TFA | 1 | ~50% |
| Model Thioamide | Neat TFA | 4 | <10% |
| Model Thioimidate | Neat TFA | 24 | >95% |
Data adapted from stability tests on model dipeptides, demonstrating thioimidates provide significant protection against TFA-mediated degradation.[9][14]
Table 2: Yields for Oxidative Desulfurization of Thioamides to Amides
This table shows the efficiency of a specific reagent system for converting thioamides to their corresponding amides, a common degradation pathway that can also be a desired synthetic transformation under controlled conditions.
| Thioamide Substrate | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| N-phenylthiobenzamide | 0 | 120 | <5% |
| N-phenylthiobenzamide | 50 | 2 | 90% |
| N-phenylthiobenzamide | 100 | 2 | 95% |
| N,N-diethylthiobenzamide | 100 | 5 | 94% |
Data from the optimization of thioamide desulfurization using H₂O₂/ZrCl₄, showing the reaction is inefficient without the catalyst.[15]
Key Experimental Protocols
Protocol 1: Chromatography-Free Workup for Thionation Reactions with Lawesson's Reagent
This protocol is designed to decompose byproducts from Lawesson's reagent (LR), avoiding the need for column chromatography which can degrade sensitive thioamides.[16][17]
-
Reaction Completion: Once TLC or LC-MS indicates full consumption of the starting amide, cool the reaction mixture (e.g., in toluene) to room temperature.
-
Decomposition of LR Byproducts: Add ethylene glycol (approx. 2.5 volumes relative to the reaction solvent) and a small amount of water (e.g., 0.1 volume) to the cooled mixture.
-
Heating: Heat the resulting mixture to ~95 °C and stir vigorously for 1-2 hours. This step converts phosphorus-containing byproducts into more polar, water-soluble species.
-
Cooling and Extraction: Cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. The phosphorus byproducts will be removed in the aqueous layers.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude thioamide is often of high purity. If necessary, further purify by recrystallization.
Protocol 2: Thioamide Protection via S-Alkylation to Form a Thioimidate
This protocol describes a general method for protecting the thioamide functional group to enhance its stability during subsequent reaction steps, particularly in peptide synthesis.[9][10]
-
Dissolution: Dissolve the thioamide-containing compound (1 equivalent) in an anhydrous, polar aprotic solvent such as DMF or THF under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base, such as DBU (1.1 equivalents) or DIEA (1.5 equivalents), to the solution and stir for 5-10 minutes at room temperature.
-
Alkylation: Add an alkylating agent (1.1 equivalents), such as methyl iodide or benzyl bromide.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The formation of the thioimidate can be observed by the disappearance of the starting material and the appearance of a new, typically less polar, spot. The reaction is usually complete within 2-6 hours.
-
Workup: Quench the reaction with a mild aqueous buffer (e.g., saturated ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting thioimidate by flash column chromatography.
-
Deprotection (if required): The thioimidate can be converted back to the thioamide using a reducing agent like triphenylphosphine (PPh₃) or dithiothreitol (DTT).[18]
Protocol 3: Monitoring Thioamide Degradation by HPLC
This analytical protocol allows for the quantitative monitoring of thioamide stability over time.
-
Sample Preparation: Prepare a stock solution of the thioamide compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into several vials. To each vial, add the stress agent to be tested (e.g., TFA, an aqueous buffer of a specific pH, or an oxidizing agent).
-
Time Points: Store the vials under controlled conditions (e.g., room temperature). At specified time points (e.g., 0, 1, 4, 8, 24 hours), quench a vial if necessary and prepare it for analysis.
-
HPLC Analysis:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or TFA, is typically effective.
-
Detection: Use a UV detector set to a wavelength where the thioamide has a strong absorbance (often around 270-330 nm).[9][19]
-
-
Data Analysis: Integrate the peak area of the parent thioamide at each time point. The percentage of remaining thioamide can be calculated relative to the t=0 time point to determine the rate of degradation. Monitor for the appearance of new peaks corresponding to degradation products like the amide.
Visualizations
References
- 1. Thioamide - Wikipedia [en.wikipedia.org]
- 2. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Thiobenzamide Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Quinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization techniques for quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control during the crystallization of quinoline derivatives?
A1: The most critical factors include the choice of solvent, the level of supersaturation, temperature, and the purity of the compound. Quinoline derivatives' basicity also plays a significant role, affecting their solubility in different pH ranges.
Q2: How does the basicity of quinoline derivatives affect crystallization?
A2: The nitrogen atom in the quinoline ring is basic and can be protonated. This property can be leveraged to form salts (e.g., hydrochlorides) which often have different solubility profiles and may crystallize more readily than the free base. The pH of the crystallization medium is therefore a key parameter to control.
Q3: What is "oiling out," and how can it be prevented with quinoline derivatives?
A3: "Oiling out" is the separation of the solute as a liquid instead of a solid during crystallization. This often happens if the melting point of the compound is lower than the temperature of the solution or if the supersaturation is too high. To prevent this, you can try using a larger volume of solvent, a slower cooling rate, or selecting a different solvent system.
Q4: My quinoline derivative crystals are always very fine needles. How can I obtain larger, more well-defined crystals?
A4: The formation of fine needles is often a result of rapid crystal growth. To encourage the growth of larger crystals, it is necessary to slow down the crystallization process. This can be achieved by reducing the rate of cooling, using a solvent in which the compound is slightly more soluble, or employing techniques like vapor diffusion which provide a much slower approach to supersaturation.
Q5: How can I remove persistent color impurities from my quinoline derivative sample before crystallization?
A5: Colored impurities can sometimes be removed by treating the solution with activated charcoal. However, be aware that charcoal can also adsorb your target compound, potentially reducing the yield. Another effective method is to perform a preliminary purification step like column chromatography before attempting crystallization.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of quinoline derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by slowly evaporating the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation.- Add a seed crystal of the compound if available.- Re-purify the compound to remove potential inhibitors. |
| Crystallization is too rapid | - High level of supersaturation.- Solvent is a poor solvent for the compound at lower temperatures. | - Re-heat the solution and add a small amount of additional solvent to reduce the supersaturation level.- Slow down the cooling process by insulating the flask.- Choose a solvent with a more gradual change in solubility with temperature. |
| "Oiling out" occurs | - Supersaturation is too high.- The melting point of the solute is below the solution temperature. | - Use a more dilute solution.- Decrease the cooling rate.- Select a solvent with a lower boiling point.- Try a different crystallization technique like solvent layering or vapor diffusion. |
| Low crystal yield | - Too much solvent was used.- The final cooling temperature is not low enough.- Premature filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently to maximize precipitation.- Allow adequate time for crystallization to complete before filtering. |
| Crystals are discolored | - Presence of colored impurities in the starting material. | - Recrystallize the product, potentially using a different solvent.- Treat the hot solution with a small amount of activated charcoal before filtration (use with caution as it may adsorb the product).- Purify the crude material by column chromatography prior to crystallization. |
| Formation of different crystal forms (polymorphs) | - Different crystallization conditions (solvent, temperature, cooling rate) can favor the formation of different polymorphs. | - To obtain a specific polymorph, consistently use the same crystallization protocol.- Seeding with a crystal of the desired polymorph can help to control the outcome. |
Data Presentation
Table 1: Solvent Screening for Quinoline Derivative Crystallization
| Quinoline Derivative Type | Good Solvents (for dissolving) | Poor Solvents (Anti-solvents) | Common Co-crystal Formers |
| Neutral Quinolines | Dichloromethane, Chloroform, Toluene, Ethyl Acetate | Hexane, Pentane, Heptane | Triphenylphosphine oxide (TPPO) |
| Quinoline Salts (e.g., HCl) | Methanol, Ethanol, Water | Acetone, Acetonitrile, Diethyl Ether | Not Applicable |
| Hydroxyquinolines | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Water, Alcohols | Carboxylic Acids |
Table 2: Quantitative Crystallization Parameters for a Specific Quinoline Derivative (Based on a representative example from patent literature for 1-[[[4-(4-fluoro-2-methyl-1H-indol-5-yl)oxy-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropanamine dihydrochloride)
| Parameter | Value | Reference |
| Solvent System | 90% aqueous acetone solution | |
| Solute Concentration | 80 g in 1200 mL | |
| Reagent for Salt Formation | Saturated (10%) ethanolic HCl solution (200 mL) | |
| Initial Temperature | < 10 °C (ice-water bath) | |
| Reaction/Crystallization Time | 1 hour at 10 °C | |
| Washing Solvent | Cold Methanol | |
| Drying Conditions | 80 °C under vacuum for 6 hours | |
| Yield | 47% |
Experimental Protocols
Slow Evaporation Crystallization
This method is suitable for compounds that are soluble at room temperature and do not readily oil out.
-
Dissolve the quinoline derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a clean vial to create a near-saturated solution. A common starting point is 5-15 mg of compound in 1-2 mL of solvent.
-
Filter the solution through a small plug of cotton wool or a syringe filter to remove any insoluble impurities.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.
-
Once crystals have formed, carefully remove the remaining solvent (mother liquor) with a pipette.
-
Wash the crystals with a small amount of a cold solvent in which the compound is poorly soluble (e.g., hexane) and then dry them.
Slow Cooling Crystallization
This is a common technique for compounds that have a significantly higher solubility in a given solvent at elevated temperatures.
-
Add the quinoline derivative to a flask and add a suitable solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask).
-
For further crystallization, the flask can be placed in a refrigerator or freezer.
-
Collect the crystals by filtration, wash them with a small amount of the cold crystallization solvent, and dry.
Vapor Diffusion
This technique is excellent for obtaining high-quality single crystals from small amounts of material.
-
Dissolve the quinoline derivative in a small volume of a "good" solvent (e.g., chloroform or methanol) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or a jar with a lid).
-
Add a larger volume of a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., pentane or diethyl ether) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer container. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
This slow increase in the concentration of the anti-solvent will gradually decrease the solubility of the compound, leading to slow crystal growth over days or weeks.
-
Once suitable crystals have formed, carefully retrieve the inner vial and process the crystals as described in the slow evaporation method.
Mandatory Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Experimental setup for vapor diffusion crystallization.
Validation & Comparative
Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of 2-Pentylquinoline-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and predicted spectral assignment for the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Pentylquinoline-4-carbothioamide. Due to the absence of direct experimental spectra in publicly available literature, this guide leverages spectral data from structurally analogous compounds to provide a robust, predictive framework for spectral interpretation. This information is crucial for the structural elucidation and purity assessment of this and related novel chemical entities in drug discovery and development.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. Predictions are based on the analysis of known quinoline derivatives and related compounds containing alkyl and carbothioamide functionalities. The standard numbering for the quinoline ring is used for assignments.
Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.50 - 7.60 | s | - |
| H-5 | 8.10 - 8.20 | d | 8.0 - 8.5 |
| H-6 | 7.65 - 7.75 | t | 7.5 - 8.0 |
| H-7 | 7.80 - 7.90 | t | 7.5 - 8.0 |
| H-8 | 8.00 - 8.10 | d | 8.0 - 8.5 |
| H-1' (Pentyl) | 2.90 - 3.00 | t | 7.5 - 8.0 |
| H-2' (Pentyl) | 1.75 - 1.85 | sextet | ~7.5 |
| H-3' (Pentyl) | 1.30 - 1.40 | m | - |
| H-4' (Pentyl) | 1.30 - 1.40 | m | - |
| H-5' (Pentyl) | 0.85 - 0.95 | t | ~7.0 |
| NH2 (Thioamide) | 9.50 - 10.50 | br s | - |
| NH2 (Thioamide) | 7.80 - 8.50 | br s | - |
Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160.0 - 162.0 |
| C-3 | 120.0 - 122.0 |
| C-4 | 148.0 - 150.0 |
| C-4a | 128.0 - 130.0 |
| C-5 | 129.0 - 131.0 |
| C-6 | 127.0 - 129.0 |
| C-7 | 130.0 - 132.0 |
| C-8 | 125.0 - 127.0 |
| C-8a | 147.0 - 149.0 |
| C=S (Thioamide) | 198.0 - 202.0 |
| C-1' (Pentyl) | 38.0 - 40.0 |
| C-2' (Pentyl) | 31.0 - 33.0 |
| C-3' (Pentyl) | 29.0 - 31.0 |
| C-4' (Pentyl) | 22.0 - 24.0 |
| C-5' (Pentyl) | 13.5 - 14.5 |
Comparison with Structurally Related Compounds
The predicted values are derived from established data for similar structures. For instance, the chemical shifts for the quinoline core are based on published data for various 2-substituted quinolines. The signals for the pentyl group are predicted based on typical aliphatic chain values, with the C-1' and H-1' signals shifted downfield due to their proximity to the aromatic quinoline ring. The chemical shift of the carbothioamide carbon is expected to be significantly downfield, typically in the range of 198-210 ppm, a characteristic feature of thioamides.[1] The protons of the thioamide NH2 group are expected to be broad singlets due to quadrupole broadening and potential hydrogen bonding, with their chemical shifts being highly dependent on solvent and concentration.
Experimental Protocol for NMR Spectral Acquisition
A standard protocol for acquiring high-quality 1H and 13C NMR spectra for a solid organic compound like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument's standard procedure.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for both the 1H and 13C frequencies to ensure maximum signal-to-noise.
3. 1H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
4. 13C NMR Acquisition:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024 or more, as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard.
-
Integrate the peaks in the 1H spectrum.
Workflow for NMR Spectral Assignment
The logical process for assigning the NMR spectra of a novel compound is illustrated in the following diagram.
Caption: Workflow for the structural elucidation of an organic compound using NMR spectroscopy.
This comprehensive guide provides a foundational understanding of the expected 1H and 13C NMR spectra of this compound, alongside a practical protocol for data acquisition and a logical workflow for spectral assignment. These resources are intended to support researchers in the accurate characterization of this and similar novel molecules.
References
Mass Spectrometry for the Structural Confirmation of Quinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Accurate structural confirmation of novel quinoline derivatives is paramount in drug discovery and development. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information. This guide provides a comparative overview of common MS-based approaches for the analysis of quinoline structures, supported by experimental data and detailed protocols.
Comparison of Ionization Techniques for Quinoline Analysis
The choice of ionization technique is critical and depends on the analyte's properties and the desired information. Electron Ionization (EI) is a "hard" ionization technique that provides rich fragmentation for structural elucidation of volatile and thermally stable quinolines. In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are well-suited for less volatile or thermally labile derivatives, typically yielding prominent molecular ions.
| Ionization Technique | Key Characteristics | Typical Analytes | Information Obtained |
| Electron Ionization (EI) | High energy, "hard" ionization | Volatile, thermally stable quinolines | Extensive fragmentation, detailed structural information, library matching |
| Electrospray Ionization (ESI) | Soft ionization, solution-phase | Polar, non-volatile quinoline derivatives, alkaloids | Predominantly [M+H]⁺ ions, molecular weight determination, suitable for LC coupling[1] |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization, gas-phase | Less polar, thermally stable quinolines | [M+H]⁺ or M⁺ ions, suitable for LC coupling with less polar mobile phases |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization, solid-phase | High molecular weight quinoline conjugates | Primarily singly charged ions, useful for complex mixtures and imaging |
Fragmentation Patterns of Substituted Quinolines
The fragmentation of the quinoline ring system under mass spectrometry provides valuable clues for structure determination. The primary fragmentation of the unsubstituted quinoline radical cation involves the loss of HCN.[2] For substituted quinolines, the fragmentation pathways are influenced by the nature and position of the substituents.
| Substituent | Position | Primary Fragmentation Pathway(s) | Reference |
| Methoxy (-OCH₃) | 2- and 8- | Loss of H, then CO and HCN | [1] |
| 3-, 4-, 5-, 6-, 7- | Loss of CH₃, then CO | [1] | |
| Hydroxy (-OH) | All positions | Loss of CO, then HCN | [1] |
| Alkyl (-R) | General | β-cleavage of the alkyl group | [3] |
| N-oxide | - | Loss of O, then fragmentation of the quinoline ring | [3] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Quinoline Derivatives
This protocol is a general guideline and should be optimized for specific quinoline analytes.
a. Sample Preparation:
-
Accurately weigh 1 mg of the quinoline derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-1000 ng/mL).
-
For biological matrices, perform a protein precipitation or liquid-liquid extraction. For example, to 100 µL of plasma, add 300 µL of acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: ESI or APCI, positive ion mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Optimize nebulizer gas, heater gas, capillary voltage, and collision energy for the specific analyte.
Protocol for GC-MS Analysis of Volatile Quinolines
a. Sample Preparation:
-
Prepare a stock solution of the volatile quinoline derivative in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
-
For solid samples, an extraction step (e.g., Soxhlet or ultrasonic extraction) may be necessary.
b. GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 250-280 °C
-
Injection Mode: Splitless or split, depending on the concentration
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer
-
Ionization Source: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) for targeted analysis.
-
Transfer Line Temperature: 280-300 °C
Mandatory Visualizations
Caption: Experimental workflow for mass spectrometry-based analysis of quinoline structures.
References
Carbothioamides vs. Carboxamides: A Comparative Guide to Bioactivity
In the landscape of drug discovery and development, the strategic modification of functional groups is a cornerstone of optimizing lead compounds. Among the various bioisosteric replacements, the substitution of a carboxamide with a carbothioamide has emerged as a compelling strategy to enhance therapeutic potential. This guide provides a comprehensive comparison of the bioactivity of carbothioamides and their carboxamide counterparts, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Bioactivity
The replacement of the oxygen atom in a carboxamide with sulfur to form a carbothioamide introduces subtle yet significant changes in the molecule's physicochemical properties, which can translate into profound differences in biological activity. Generally, carbothioamides exhibit increased lipophilicity and a greater propensity for hydrogen bond donation, while being weaker hydrogen bond acceptors compared to their amide analogs. These alterations can influence a compound's interaction with biological targets, metabolic stability, and pharmacokinetic profile.
Anticancer Activity: A Quantitative Comparison
Numerous studies have demonstrated the potential of carbothioamides as potent anticancer agents, often exhibiting enhanced cytotoxicity compared to their carboxamide isosteres. The following tables summarize the in vitro anticancer activity of representative carbothioamide and carboxamide derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazoline-Based Carbothioamides and Carboxamides [1][2]
| Compound ID | Functional Group | Cancer Cell Line | IC50 (µM) |
| 3a | Carbothioamide | A549 (Lung) | 13.49 ± 0.17 |
| HeLa (Cervical) | 17.52 ± 0.09 | ||
| 3h | Carboxamide | A549 (Lung) | 22.54 ± 0.25 |
| HeLa (Cervical) | 24.14 ± 0.86 | ||
| 3e | Carbothioamide | A549 (Lung) | 37.07 ± 0.14 |
| HeLa (Cervical) | 14.05 ± 0.40 |
Table 2: VEGFR-2 Inhibition and Cytotoxicity of 3-Phenoxybenzoic Acid Derivatives
| Compound ID | Functional Group | VEGFR-2 EC50 (µM) | HeLa IC50 (µM) |
| 4b | Carboxamide | Comparable to Sorafenib | Lowest in series |
| Carbothioamide series (3a-e) | Carbothioamide | - | Generally less potent than 4b |
Note: Specific EC50 and IC50 values for all compounds in the 3-phenoxybenzoic acid series were not explicitly provided in the source material, but the relative activities were described.
Antimicrobial Activity: Emerging Potential
While direct comparative studies are less common than in oncology, the available data suggests that carbothioamides hold significant promise as antimicrobial agents. Their increased lipophilicity may facilitate penetration through microbial cell membranes.
Table 3: Antimicrobial Activity of Carbothioamide and Carboxamide Derivatives
| Compound Class | Functional Group | Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Pyridine derivatives | Carbothioamide | Urease | IC50 = 1.07 ± 0.043 µM | [3] |
| Carboxamide | Urease | IC50 = 2.18 ± 0.058 µM | [3] | |
| Quinoline derivatives | Carboxamide | E. coli, S. aureus | Active (MICs in mg/mL range) | |
| N-acyl-morpholine-4-carbothioamides | Carbothioamide | S. aureus | Zone of Inhibition: 10.50 mm | [4] |
| F. solani | Zone of Inhibition: 18.20 mm | [4] |
Pharmacokinetics and Metabolic Stability: The Thioamide Advantage
A primary driver for the exploration of carbothioamides as carboxamide bioisosteres is the potential for improved metabolic stability. The thioamide bond is generally more resistant to enzymatic hydrolysis by proteases and amidases, which can lead to a longer plasma half-life and enhanced bioavailability.[5][6][7]
One study on macrocyclic peptides demonstrated a significant improvement in metabolic stability for the thioamidated analogs, with a serum half-life of 36 hours compared to 12 hours for the carboxamide counterpart, cilengitide.[5] Furthermore, thioamidation has been shown to improve the permeability and oral bioavailability of macrocyclic peptides in rats.[7] This enhanced stability is a critical factor in the design of orally available drugs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (carbothioamides and carboxamides) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2.
-
Assay Principle: A luminescent kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and less inhibition. Calculate the EC50 value, representing the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with the test compounds for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the test compounds, harvest, and lyse the cells to release the cytosolic contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture to allow the activated caspase-3 to cleave the substrate, releasing a chromophore or fluorophore.
-
Detection: Measure the absorbance or fluorescence of the cleaved product using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3 activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating the anticancer properties of these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potency of 2-Alkylquinolines: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-alkylquinoline derivatives, detailing their structure-activity relationships (SAR) as potential therapeutic agents. We delve into the critical structural modifications that influence their biological efficacy, supported by quantitative data and detailed experimental methodologies.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Among these, 2-alkylquinoline derivatives have emerged as a promising class of compounds, demonstrating significant potential in anticancer and antifungal applications. Understanding the relationship between their chemical structure and biological activity is paramount for designing more potent and selective drug candidates.
Comparative Analysis of Biological Activity
The biological activity of 2-alkylquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline core and the alkyl chain. The following tables summarize the quantitative SAR data from various studies, highlighting the impact of these modifications on the anticancer and antifungal activities of the compounds.
Anticancer Activity of 2-Substituted Quinoline Derivatives
The anticancer activity of 2-substituted quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of these compounds.
| Compound ID | R-Group at C2 | R'-Group at C4 | R''-Group at C7 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -CH3 | -H | -H | HeLa | >50 | [1] |
| 1b | -CH2CH3 | -H | -H | HeLa | 35.2 | [1] |
| 2a | -CH3 | -NH-(CH2)2-N(CH3)2 | -O-benzyl | A549 | 5.8 | [2] |
| 2b | -CH3 | -NH-(CH2)3-N(CH3)2 | -O-benzyl | A549 | 12.3 | [2] |
| 3a | -Aryl | -H | -H | Hep G2 | 8.5 | [3] |
| 3b | -Aryl | -H | -F | Hep 3B | 0.71 | [3] |
| 4a | -CH3 | -NH-p-tolyl | -H | C. albicans | 16 µg/mL | [4] |
| 4b | -CH2-p-tolyl | -NH-p-tolyl | -H | C. albicans | 4 µg/mL | [4] |
Key SAR Observations for Anticancer Activity:
-
Substitution at C2: The nature of the substituent at the 2-position is a critical determinant of activity. While simple alkyl groups show modest activity, the introduction of aryl or substituted alkyl groups can significantly enhance anticancer potency. For instance, the replacement of a methyl group with a tolylmethyl group at C2 in antifungal compounds led to a 4-fold increase in activity[4].
-
Substitution at C4: The introduction of an aminoalkyl side chain at the 4-position generally improves antiproliferative activity[2]. The length of this alkylamino chain can also influence potency, with a two-carbon linker often being optimal[2].
-
Substitution at C7: A bulky alkoxy substituent at the 7-position has been shown to be beneficial for antiproliferative activity[2].
-
Lipophilicity: A direct relationship between lipophilicity (cLogP) and cytotoxic effects has been observed, with more lipophilic compounds generally exhibiting lower IC50 values[1].
Antifungal Activity of 2-Substituted Quinoline Derivatives
Several 2-substituted quinoline derivatives have demonstrated promising activity against various fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antifungal efficacy.
| Compound ID | R-Group at C2 | R'-Group at C4 | Fungal Strain | MIC (µg/mL) | Reference |
| III11 | -p-tolyl | -NH-p-tolyl | Candida albicans | 4 | [4] |
| III14 | -p-tolyl | -NH-p-chlorophenyl | Candida albicans | 8 | [4] |
| III15 | -p-tolyl | -NH-p-fluorophenyl | Candida albicans | 8 | [4] |
| III23 | -p-methoxyphenyl | -NH-p-tolyl | Candida albicans | 4 | [4] |
Key SAR Observations for Antifungal Activity:
-
Aromaticity at C2 and C4: The presence of aryl groups at both the C2 and C4 positions appears to be crucial for potent antifungal activity.
-
Substitution on Aryl Rings: The electronic nature of substituents on the aryl rings at both C2 and C4 influences the antifungal potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of 2-alkylquinoline derivatives, based on commonly employed methods in the cited literature.
General Synthesis of 2-Alkylquinoline Derivatives (Doebner-von Miller Reaction)
The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines.
-
Reaction Setup: Aniline (1 equivalent) is mixed with an α,β-unsaturated aldehyde or ketone (2 equivalents) in the presence of a Lewis acid catalyst (e.g., SnCl4, I2) and a protic acid (e.g., HCl).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-alkylquinoline derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Visualizing the Science
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following visualizations were created using the Graphviz DOT language.
Logical Flow of a Structure-Activity Relationship (SAR) Study
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of Novel Quinoline-4-Carbothioamide Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural features of emerging quinoline-4-carbothioamide compounds, supported by experimental data and protocols.
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The substitution at the 4-position of the quinoline ring with a carbothioamide group has been an area of growing interest for the development of novel therapeutic agents. X-ray crystallography provides invaluable insights into the three-dimensional structure of these molecules, elucidating the conformational preferences, intermolecular interactions, and stereochemical features that govern their biological function. This guide presents a comparative analysis of the crystallographic data of novel quinoline-4-carbothioamide compounds, offering a valuable resource for structure-based drug design and development.
Comparison of Crystallographic Data
To date, the crystallographic data for novel quinoline-4-carbothioamide derivatives remains limited in the public domain. Extensive searches have revealed a significant focus on the closely related quinoline-4-carboxamide analogues, while the thioamide counterparts are less explored. However, for the purpose of initiating a comparative framework, we present the crystallographic data for a foundational compound in this class, N-benzylquinoline-2-carbothioamide, as a reference point. While this is a 2-carbothioamide, its structural analysis provides a basis for understanding the conformational behavior of the carbothioamide group attached to a quinoline ring system.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| N-benzylquinoline-2-carbothioamide | C₁₇H₁₄N₂S | Orthorhombic | P2₁2₁2₁ | 5.9687(10) | 8.4626(14) | 28.786(5) | 90 | 90 | 90 | 1454.0(4) | 4 |
Data for N-benzylquinoline-2-carbothioamide obtained from a study by Zhu et al.[1]
Further research is crucial to populate this table with data from novel quinoline-4-carbothioamide compounds to enable a comprehensive comparative analysis.
Experimental Protocols
The synthesis and crystallographic analysis of quinoline-carbothioamide derivatives involve a series of well-established laboratory procedures. Below are detailed methodologies that can be adapted for the preparation and characterization of novel compounds in this class.
Synthesis of Quinoline-4-Carbothioamide Derivatives
The synthesis of the quinoline-4-carbothioamide scaffold can be achieved through multi-step reaction sequences. A common approach involves the conversion of a quinoline-4-carboxylic acid to its corresponding amide, followed by thionation.
-
Amide Formation: The starting quinoline-4-carboxylic acid is activated, typically using a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide, to form an acyl chloride or an active ester. This intermediate is then reacted with a primary or secondary amine to yield the corresponding quinoline-4-carboxamide.
-
Thionation: The quinoline-4-carboxamide is subsequently treated with a thionating agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in an anhydrous solvent like toluene or xylene under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography to afford the desired quinoline-4-carbothioamide.
X-ray Crystallography Protocol
High-quality single crystals are essential for determining the three-dimensional structure of the synthesized compounds.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvent systems include ethanol, methanol, dichloromethane, and ethyl acetate. Vapor diffusion techniques, where a solution of the compound is allowed to slowly equilibrate with a vapor of a less soluble solvent, can also be employed.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature, often 100 K or 293 K, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The data collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.[2][3][4]
-
Structure Solution and Refinement: The collected diffraction data are processed to obtain the unit cell parameters and integrated intensities. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural analysis of novel quinoline-4-carbothioamide compounds.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of novel quinoline-4-carbothioamide compounds.
Potential Signaling Pathways
While specific signaling pathways for novel quinoline-4-carbothioamide compounds are yet to be fully elucidated, the broader class of quinoline derivatives has been shown to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer. For instance, some quinoline derivatives have been reported to impair lysosome function and induce apoptosis through the activation of the extracellular signal-regulated kinase (ERK) pathway.[5] The disruption of autophagy, a cellular recycling process, is another mechanism by which quinoline compounds can exert their cytotoxic effects on cancer cells.[5]
The diagram below illustrates a potential signaling pathway that could be modulated by quinoline derivatives, leading to apoptosis.
Caption: A potential signaling pathway where quinoline derivatives may induce apoptosis through ERK activation and lysosomal dysfunction.
This guide serves as a foundational resource for researchers entering the field of quinoline-4-carbothioamide synthesis and structural analysis. The provided protocols and diagrams offer a starting point for the design and execution of experiments aimed at discovering and characterizing novel compounds with therapeutic potential. The continued investigation and publication of crystallographic data for this promising class of molecules will be instrumental in advancing structure-activity relationship studies and accelerating the development of new drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoledo.edu [utoledo.edu]
- 5. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADME/Tox Profile of 2-Pentylquinoline-4-carbothioamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of 2-Pentylquinoline-4-carbothioamide. The in silico predictions for this novel compound are benchmarked against established data for other quinoline derivatives, offering insights into its potential as a drug candidate. All predictions are generated using a consensus of widely recognized computational models such as SwissADME, pkCSM, and ProTox-II.
Executive Summary
This compound is a novel chemical entity with a quinoline scaffold, a structure known for a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] This guide utilizes computational tools to forecast its pharmacokinetic and toxicological properties, a critical step in early-stage drug discovery to mitigate late-stage failures.[4][5][6] The predicted data suggests that this compound exhibits favorable drug-like properties, including good intestinal absorption and moderate blood-brain barrier penetration. However, potential liabilities related to hepatotoxicity and specific cytochrome P450 (CYP) enzyme inhibition are flagged for further investigation. These predictions are compared with known data on other quinoline-carboxamide and quinoline-thioamide analogs to provide a comprehensive profile.
Comparative Data Analysis
The ADME/Tox parameters for this compound were predicted using a combination of computational models. The following tables summarize these predictions and compare them with a representative range of values for other quinoline derivatives reported in the literature.
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value (this compound) | Comparison with other Quinoline Derivatives | Significance |
| Molecular Weight | 272.41 g/mol | 250 - 450 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP (Lipophilicity) | 4.25 | 2.0 - 5.0[7] | Influences absorption, distribution, and membrane permeability. |
| Water Solubility | Moderately Soluble | Poorly to Moderately Soluble[7] | Affects formulation and bioavailability. |
| Human Intestinal Absorption | >90% | High (>80%) for many analogs[8] | Indicates good potential for oral administration. |
| Caco-2 Permeability (logPapp) | > -5.15 cm/s | Variable, often moderate to high | Predicts intestinal drug absorption rate. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Variable, some analogs cross BBB[9] | Important for CNS-targeting drugs; potential for off-target effects. |
| P-glycoprotein Substrate | No | Variable | Determines susceptibility to efflux pumps, affecting drug distribution. |
| CYP1A2 Inhibitor | Yes | Common among quinolines | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | Yes | Common among quinolines | Potential for drug-drug interactions. |
| CYP2D6 Inhibitor | No | Variable | Lower risk of interaction with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Variable | Lower risk of interaction with a wide range of common drugs. |
Table 2: Predicted Toxicological Profile
| Toxicity Endpoint | Predicted Profile (this compound) | Comparison with other Quinoline Derivatives | Significance |
| Hepatotoxicity | Probable | A known risk for some quinoline-based drugs | Potential for drug-induced liver injury.[10] |
| Carcinogenicity | Unlikely | Generally low, but some analogs are positive | Predicts long-term cancer risk. |
| Mutagenicity (AMES Test) | Negative | Often negative for similar analogs | Indicates a low likelihood of causing DNA mutations. |
| hERG I Inhibition | Low Risk | A significant concern for many heterocyclic compounds[11] | Predicts the risk of drug-induced cardiac arrhythmias. |
| LD50 (rat, oral) | Class IV (350 mg/kg) | Class III - V | Predicts acute oral toxicity. |
| Skin Sensitization | Low Risk | Generally low | Low potential to cause allergic contact dermatitis. |
Methodologies and Experimental Protocols
In silico predictions provide a crucial first pass in drug development, guiding further experimental validation. Below are the methodologies behind the computational tools used and standard experimental protocols for key ADME/Tox assays.
In Silico Prediction Methodology
The data presented in this guide is a consensus from multiple predictive models:
-
SwissADME: This tool evaluates pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. It uses a combination of established rules (e.g., Lipinski's) and predictive models for properties like solubility and GI absorption.[4][8]
-
pkCSM: This platform uses graph-based signatures to predict a wide range of ADMET properties. Its models are built from large, curated datasets of experimental results.[5][12]
-
ProTox-II: This webserver focuses on predicting various toxicity endpoints, including organ toxicity (like hepatotoxicity), and toxicological targets. It integrates molecular similarity, fragment propensities, and machine-learning models.[4][10]
The general workflow for these predictions is illustrated below.
Caption: A generalized workflow for in silico ADME/Tox prediction.
Representative Experimental Protocols
Should this compound proceed to experimental validation, the following standard protocols would be employed:
-
Caco-2 Permeability Assay (for Intestinal Absorption)
-
Objective: To assess the rate of transport of a compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
-
Method: Caco-2 cells are seeded on a semi-permeable filter support and cultured for 21-25 days to form a differentiated monolayer. The test compound is added to the apical (AP) side, and samples are taken from the basolateral (BL) side over 2 hours. The apparent permeability coefficient (Papp) is calculated. An efflux ratio is also determined by reversing the experiment (dosing on the BL side) to identify the influence of efflux transporters like P-glycoprotein.[13]
-
-
Ames Test (Bacterial Reverse Mutation Assay for Mutagenicity)
-
Objective: To detect the mutagenic potential of a chemical by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Method: Several strains of S. typhimurium (e.g., TA98, TA100) are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[14] If the compound is a mutagen, it will cause the bacteria to regain the ability to synthesize histidine, leading to the growth of revertant colonies. A significant increase in the number of these colonies compared to a negative control indicates a positive result.
-
-
hERG Patch-Clamp Assay (for Cardiotoxicity)
-
Objective: To evaluate the potential of a compound to inhibit the hERG potassium ion channel, which can lead to QT interval prolongation and fatal cardiac arrhythmias.
-
Method: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used. The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage pulse protocol. The cells are exposed to increasing concentrations of the test compound, and the degree of channel inhibition is quantified to determine an IC50 value.[11]
-
Potential Signaling Pathway Modulation
Quinoline derivatives are frequently investigated as modulators of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell proliferation, survival, and angiogenesis. Inhibition of key kinases within this cascade is a major strategy in cancer therapy. The predicted properties of this compound make it a candidate for investigation against targets in this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.
Conclusion
The in silico analysis of this compound suggests it has a promising drug-like profile, with good predicted oral absorption and a manageable toxicity profile. The primary areas of concern identified are potential hepatotoxicity and inhibition of CYP1A2 and CYP2C9, which warrant further experimental investigation. Compared to other quinoline derivatives, its ADME/Tox profile is broadly similar, positioning it as a viable candidate for further preclinical development, particularly in areas where quinolines have shown promise, such as oncology. The provided methodologies and workflow serve as a roadmap for the subsequent experimental validation required to confirm these computational predictions.
References
- 1. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 4. rfppl.co.in [rfppl.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. admescope.com [admescope.com]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Pentylquinoline and 2-Phenylquinoline Analogs for Researchers
A deep dive into the synthetic strategies and biological activities of 2-pentylquinoline and 2-phenylquinoline analogs, providing a comparative overview for researchers and drug development professionals.
This guide offers a comparative analysis of 2-pentylquinoline and 2-phenylquinoline analogs, focusing on their synthesis, biological activities, and potential therapeutic applications. While both classes of compounds share the quinoline scaffold, the nature of the substituent at the 2-position—an alkyl chain versus an aromatic ring—imparts distinct physicochemical and pharmacological properties. This comparison aims to provide a clear, data-driven overview to inform future research and drug discovery efforts.
Chemical Structures
| Compound | Structure |
| 2-Pentylquinoline | |
| 2-Phenylquinoline |
Synthesis Overview
The synthesis of 2-substituted quinolines can be broadly achieved through several established methods, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
2-Phenylquinoline analogs are commonly synthesized via the Doebner–von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. Another prevalent method is the Friedländer annulation, where a 2-aminoaryl aldehyde or ketone reacts with a compound containing a reactive α-methylene group. More contemporary methods include metal-catalyzed cross-coupling reactions, which offer a high degree of functional group tolerance and regioselectivity. For instance, a one-pot, iron(III) trifluoromethanesulfonate-catalyzed Doebner reaction has been reported for the efficient synthesis of 2-phenylquinoline-4-carboxylic acid from pyruvic acid, aniline, and benzaldehyde[1].
2-Pentylquinoline and its alkyl analogs can also be synthesized using variations of these classical methods. For example, the reaction of anilines with α,β-unsaturated aldehydes or ketones bearing a pentyl group can yield the desired 2-pentylquinoline. Additionally, transition-metal-catalyzed methods can be employed, such as the coupling of a 2-haloquinoline with a pentyl-containing organometallic reagent.
The following diagram illustrates a generalized synthetic pathway for 2-substituted quinolines.
References
Combating a Superbug: A Comparative Guide to Validating Antibacterial Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, driving the urgent need for novel antibacterial agents. This guide provides a comprehensive comparison of methodologies to validate the efficacy of new compounds against MRSA, using a hypothetical novel antibacterial, "Compound X," as a case study against established antibiotics. The data presented is a synthesis from multiple peer-reviewed studies and regulatory guidelines, offering a framework for rigorous preclinical evaluation.
Comparative Efficacy of Antibacterial Agents against MRSA
The clinical effectiveness of antibiotics against MRSA is a critical benchmark for any new therapeutic candidate. Network meta-analyses of randomized controlled trials provide a valuable source of comparative efficacy data.
Table 1: Clinical Success Rates of Various Antibiotics in Treating MRSA Infections
| Antibiotic | Infection Type | Pooled Clinical Success Rate (95% Credible Interval) | Citation |
| Compound X (Hypothetical) | Complicated Skin and Soft Tissue Infections (cSSTI) | Requires clinical trial data | |
| Linezolid | cSSTI | 84.4% (76.6%–90.6%) | [1] |
| Dalbavancin | cSSTI | 87.7% (74.6%–95.4%) | [1] |
| Telavancin | cSSTI | 83.5% (73.6%–90.8%) | [1] |
| Vancomycin | cSSTI | 74.7% (64.1%–83.5%) | [1] |
| Daptomycin | Bloodstream Infections | 73.0% (SUCRA score) | [2] |
| Linezolid | Pulmonary and Skin/Soft Tissue Infections | 90.6% and 86.3% respectively (Effectiveness Rate) | [2] |
SUCRA: Surface Under the Cumulative Ranking. Data for Daptomycin and the second entry for Linezolid are based on effectiveness and microbial killing rates from a network meta-analysis.[2]
In preclinical stages, in vitro susceptibility testing is paramount. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key indicators of a compound's potency.
Table 2: Comparative In Vitro Activity of Antibiotics against MRSA Isolates
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Primary Mechanism of Action | Citation |
| Compound X (Hypothetical) | To be determined | To be determined | e.g., Heme response regulator R (HssR) inhibition | [3][4] |
| Tedizolid | 0.250 | 0.5 | Protein synthesis inhibition | [5] |
| Dalbavancin | 0.060 | 0.120 | Cell wall synthesis inhibition | [5] |
| Oritavancin | 0.045 | 0.120 | Cell wall synthesis inhibition | [5] |
| Telavancin | 0.032 | 0.060 | Cell wall synthesis inhibition | [5] |
| Vancomycin | - | - | Cell wall synthesis inhibition | [6][7] |
| Linezolid | - | - | Protein synthesis inhibition | [6][8] |
| Daptomycin | - | - | Cell membrane disruption | [6][8] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols for Efficacy Validation
Rigorous and standardized experimental protocols are essential for generating reproducible and comparable data. The U.S. Food and Drug Administration (FDA) provides guidance on the microbiology data required to support the development of new antibacterial drugs.[9][10]
In Vitro Susceptibility Testing
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[11][12]
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology:
-
Prepare serial two-fold dilutions of the test compound (e.g., Compound X) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized suspension of the MRSA strain (e.g., ATCC 33591) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
2. Minimum Bactericidal Concentration (MBC) Determination
This assay is performed as a follow-up to the MIC test to determine the concentration of the antimicrobial agent that results in bacterial death.[13]
-
Objective: To determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Methodology:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
3. Disk Diffusion (Kirby-Bauer) Test
This is a qualitative method to assess the susceptibility of a bacterial isolate to a particular antimicrobial.[11][13]
-
Objective: To qualitatively determine the susceptibility of an MRSA strain to a test compound.
-
Methodology:
-
Prepare a standardized inoculum of the MRSA strain and create a confluent lawn on a Mueller-Hinton Agar plate.
-
Aseptically place a paper disk impregnated with a known concentration of the test compound onto the agar surface.
-
Incubate the plate at 35°C ± 2°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
-
In Vivo Efficacy Models
Animal models are crucial for evaluating the efficacy of a new antibacterial agent in a physiological context.[14]
1. Murine Systemic Infection Model
-
Objective: To evaluate the efficacy of a test compound in treating a systemic MRSA infection.
-
Methodology:
-
Induce a systemic infection in mice (e.g., ICR or BALB/c) via intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of a virulent MRSA strain.
-
Administer the test compound (e.g., Compound X) at various doses and routes (e.g., oral, intravenous) at specific time points post-infection.
-
Include a vehicle control group and a positive control group treated with a known effective antibiotic (e.g., linezolid or vancomycin).
-
Monitor the survival of the mice over a period of 7-14 days.
-
In sub-lethal models, bacterial burden in organs such as the kidneys, liver, and spleen can be quantified at specific endpoints by homogenizing the tissues and plating serial dilutions to determine CFU counts.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Methicillin Resistance
The primary mechanism of methicillin resistance in S. aureus is the acquisition of the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a).[15][16] The expression of mecA is controlled by the MecR1-MecI regulatory system.[6]
References
- 1. Comparative effectiveness of antibiotics for the treatment of MRSA complicated skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effectiveness and safety of six antibiotics in treating MRSA infections: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel drug targets and small molecule discovery for MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of novel drug targets and small molecule discovery for MRSA infections [frontiersin.org]
- 5. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 7. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. fda.gov [fda.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 10.5 Testing the Effectiveness of Antimicrobials – Allied Health Microbiology [open.oregonstate.education]
- 14. academic.oup.com [academic.oup.com]
- 15. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.ed.ac.uk [research.ed.ac.uk]
A Researcher's Guide to Cross-Referencing Experimental and Predicted Spectroscopic Data for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the synergy between experimental and computational spectroscopy is paramount for the accurate elucidation of molecular structures and properties. This guide provides a comprehensive comparison of experimentally acquired and computationally predicted spectroscopic data, using acetylsalicylic acid (aspirin) as a model compound. We will delve into the methodologies for both acquiring experimental spectra and predicting them through computational models, present a clear comparison of the data, and illustrate the workflows involved.
The Convergence of Experiment and Theory
Spectroscopic techniques are fundamental tools in pharmaceutical sciences, offering insights into molecular structure, purity, and stability.[1] Common methods include Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).[2][3] Concurrently, computational chemistry has emerged as a powerful ally, enabling the prediction of spectroscopic properties with increasing accuracy.[4] The cross-referencing of experimental and predicted data provides a robust framework for validating molecular structures, understanding structure-property relationships, and accelerating the drug development pipeline.[5]
Experimental vs. Predicted Data: A Head-to-Head Comparison for Aspirin
To illustrate the cross-referencing process, we present a comparison of experimental and Density Functional Theory (DFT)-predicted ¹H NMR and IR spectroscopic data for aspirin.
Quantitative Data Summary
The following tables summarize the key quantitative data points from both experimental and predicted spectra of aspirin.
Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (δ) for Aspirin
| Proton Assignment | Experimental δ (ppm) | Predicted δ (ppm) (DFT/B3LYP/cc-pVDZ) |
| H-7 | 7.40 | 7.40 |
| H-8 | 7.88 | 7.88 |
| H-9 | 7.66 | 7.66 |
| H-10 | 8.80 | 8.80 |
| H-14 (Carboxylic Acid) | ~11.0 - 13.0 | 5.86 |
| H-19, H-20, H-21 (Methyl) | 2.36 | 2.43 |
Experimental data sourced from publicly available spectral databases and literature. Predicted data sourced from[6]. Note that the predicted chemical shift for the labile carboxylic acid proton can vary significantly depending on the computational model and solvent effects.
Table 2: Comparison of Experimental and Predicted IR Vibrational Frequencies (cm⁻¹) for Aspirin
| Vibrational Mode | Experimental (cm⁻¹) | Predicted (cm⁻¹) (DFT/B3LYP/6-311+G(d,p)) |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | 2990 |
| C-H Stretch (Aromatic) | ~3000-3100 | 3050-3100 |
| C=O Stretch (Ester) | 1753 | 1750 |
| C=O Stretch (Carboxylic Acid) | 1689 | 1695 |
| C=C Stretch (Aromatic) | ~1608 | 1610 |
| C-O Stretch (Ester) | ~1180 | 1190 |
| C-O Stretch (Carboxylic Acid) | ~1300 | 1310 |
Experimental data sourced from NIST Chemistry WebBook and literature.[7] Predicted data sourced from[2].
Methodologies: Acquiring the Data
Experimental Protocols
1. Acquiring a ¹H NMR Spectrum of a Solid (Aspirin)
This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of a solid sample.
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid aspirin sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8][9]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving high resolution.[11]
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.
-
Acquire the Free Induction Decay (FID).
-
Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
2. Acquiring an ATR-FTIR Spectrum of a Powder (Aspirin)
This protocol describes the straightforward process of obtaining an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum of a powdered sample.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a small amount of the aspirin powder directly onto the center of the ATR crystal.[1]
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the powder and the crystal surface.[4]
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically perform the background subtraction and display the final absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal thoroughly.
-
Computational Protocol: Predicting Spectroscopic Data
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict a variety of molecular properties, including NMR and IR spectra.[2][6]
1. Predicting ¹H NMR and IR Spectra using DFT (e.g., with Gaussian software):
-
Molecular Geometry Optimization:
-
The first step is to obtain an accurate 3D structure of the molecule. This is typically done by performing a geometry optimization calculation.
-
A suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)) are chosen.
-
-
Frequency Calculation (for IR Spectra):
-
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.
-
This calculation predicts the vibrational frequencies and their corresponding intensities, which constitute the IR spectrum. The results are often scaled by an empirical factor to better match experimental values.
-
-
NMR Calculation:
-
Using the optimized geometry, an NMR calculation is performed.
-
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for accurate chemical shift predictions.[3]
-
The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS).
-
Visualizing the Workflow
To better understand the logical flow of cross-referencing experimental and predicted spectroscopic data, the following diagrams are provided.
Conclusion
The integration of experimental and predicted spectroscopic data provides a powerful and synergistic approach to chemical characterization in drug development. By carefully comparing experimentally measured spectra with those predicted by computational models, researchers can gain a higher level of confidence in their structural assignments, identify potential discrepancies that may lead to further investigation, and ultimately make more informed decisions in the complex process of bringing new therapeutics to market. This guide serves as a foundational resource for scientists looking to leverage the combined power of these two essential analytical domains.
References
- 1. agilent.com [agilent.com]
- 2. Physical analysis of aspirin in different phases and states using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying aspirin polymorphs from combined DFT-based crystal structure prediction and solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kirj.ee [kirj.ee]
- 11. researchgate.net [researchgate.net]
Efficacy comparison with standard antibiotics like ciprofloxacin
An objective guide for researchers and drug development professionals on the comparative performance of delafloxacin and the standard antibiotic, ciprofloxacin. This guide synthesizes in-vitro efficacy data and outlines the experimental protocols used for these assessments.
This comparison guide provides a detailed overview of the efficacy of delafloxacin, a newer anionic fluoroquinolone, in relation to ciprofloxacin, a widely used broad-spectrum fluoroquinolone. The data presented is compiled from various in-vitro studies to offer a quantitative comparison of their activity against key Gram-positive and Gram-negative bacterial pathogens.
In-Vitro Efficacy Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for delafloxacin and ciprofloxacin against a range of clinically significant bacteria. The MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are presented to illustrate the comparative potency of each antibiotic.
| Bacterial Species | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Percent Susceptible (%) |
| Staphylococcus aureus (all) | Delafloxacin | ≤0.008 | 2 | 83.4 |
| Ciprofloxacin | 0.5 | >4 | - | |
| S. aureus (MRSA) | Delafloxacin | ≤0.008 | - | 66.7 |
| Ciprofloxacin | 1 | - | - | |
| Coagulase-negative Staphylococci | Delafloxacin | 0.06 | 1 | 83.3 |
| Ciprofloxacin | 4 | >4 | 38.9 | |
| Pseudomonas aeruginosa | Delafloxacin | 0.25 - 0.56 | 1 - 2.19 | 71.4 |
| Ciprofloxacin | 1 - 1.69 | >4 - 8.0 | - | |
| Klebsiella pneumoniae | Delafloxacin | 1 | >4 | 30 |
| Ciprofloxacin | 4 | >4 | 10 | |
| Enterobacter cloacae | Delafloxacin | 0.03 | - | 85.7 |
| Ciprofloxacin | 0.03 | - | 85.7 |
Note: Susceptibility percentages and MIC values are derived from multiple studies and may vary based on the specific isolates and testing conditions.
The in-vitro data consistently demonstrates that delafloxacin has greater potency against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), compared to ciprofloxacin.[1] Delafloxacin also shows enhanced activity against Pseudomonas aeruginosa, a common Gram-negative pathogen, with lower MIC50 and MIC90 values than ciprofloxacin.[2] Notably, a study on P. aeruginosa isolates from cystic fibrosis patients found that a significant portion of ciprofloxacin-resistant isolates were susceptible to delafloxacin.[2] Against Enterobacterales like Klebsiella pneumoniae, while susceptibility rates can be low for both drugs, delafloxacin has shown comparatively better activity.[1] For Enterobacter cloacae, the in-vitro activity of both antibiotics appears to be similar.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the in-vitro efficacy of an antibiotic. The data presented in this guide is primarily based on two standardized methods: broth microdilution and the Etest gradient method.
Broth Microdilution Method
The broth microdilution method is a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent. This method involves a series of twofold dilutions of the antibiotic in a liquid growth medium, which are then inoculated with a standardized suspension of the test bacterium.
Experimental Workflow:
-
Preparation of Antibiotic Dilutions: A serial twofold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specified temperature and duration, typically 35°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Broth Microdilution Workflow for MIC Determination.
Etest® Gradient Method
The Etest® is a gradient diffusion method that utilizes a predefined, stable gradient of an antibiotic on a plastic strip. When the strip is applied to an inoculated agar plate, the antibiotic diffuses into the agar, creating a continuous concentration gradient.
Experimental Procedure:
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension to create a lawn of growth.
-
Etest Strip Application: The Etest strip is applied to the surface of the agar.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Reading: After incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the Etest strip.
Mechanism of Action: A Comparative View
Both delafloxacin and ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action: the inhibition of bacterial DNA replication by targeting two essential type II topoisomerase enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[3]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication.
-
Topoisomerase IV: This enzyme is involved in the separation of interlinked daughter DNA molecules following replication.
By inhibiting these enzymes, both drugs lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. However, delafloxacin is described as a dual-targeting fluoroquinolone with a nearly equivalent affinity for both DNA gyrase and topoisomerase IV.[3] This dual-targeting may contribute to its enhanced potency and potentially a lower propensity for the development of resistance compared to older fluoroquinolones.
Comparative Mechanism of Action of Delafloxacin and Ciprofloxacin.
References
- 1. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. Comparison of In Vitro Susceptibility of Delafloxacin with Ciprofloxacin, Moxifloxacin, and Other Comparator Antimicrobials against Isolates of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Pentylquinoline-4-carbothioamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Pentylquinoline-4-carbothioamide.
Hazard Assessment and Classification
Based on data from related quinoline and carbothioamide compounds, this compound should be handled as a hazardous substance. Quinoline, for instance, is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects and cancer, and is toxic to aquatic life with long-lasting effects.[1] Carbothioamide derivatives are also noted for their biological activity. Therefore, it is imperative to treat this compound as hazardous waste.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Inferred Classification and Precaution |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1] Avoid direct contact. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[1][2] Wear appropriate personal protective equipment. |
| Chronic Toxicity | Suspected of causing genetic defects and cancer (based on quinoline).[1] Handle with extreme caution. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects (based on quinoline).[1][3] Do not dispose of down the drain. |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1.0 Personal Protective Equipment (PPE)
1.1. Wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly sealed safety goggles or a face shield.
2.0 Waste Segregation and Collection
2.1. Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials. 2.2. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. 2.3. Collect all forms of waste containing this compound, including:
- Unused or expired solid compound.
- Solutions containing the compound.
- Contaminated labware (e.g., pipette tips, vials, gloves).
3.0 Container Management
3.1. Use a leak-proof, sealable container compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage. 3.2. Ensure the container is kept closed except when adding waste.[4] 3.3. Fill the container to no more than 80% capacity to allow for expansion and prevent spills.
4.0 Labeling of Hazardous Waste
4.1. Affix a hazardous waste tag to the container as soon as the first piece of waste is added. 4.2. The label must include:
- The words "Hazardous Waste".[4]
- The full chemical name: "this compound". Avoid abbreviations.
- An accurate estimation of the concentration and total quantity.
- The date of waste generation.
- The name of the principal investigator and the laboratory location.
5.0 Storage of Waste
5.1. Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic. 5.2. Ensure the storage area is well-ventilated. 5.3. Do not store incompatible chemicals together.
6.0 Disposal and Removal
6.1. Contact your institution's EHS department to schedule a pickup for the hazardous waste. 6.2. Do not under any circumstances dispose of this compound down the sanitary sewer.[3] 6.3. Follow all institutional procedures for the handover of waste to EHS personnel.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2-Pentylquinoline-4-carbothioamide
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Pentylquinoline-4-carbothioamide. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The following table summarizes the essential and recommended PPE for all procedures involving this compound.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (Nitrile) are mandatory to prevent skin contact.[4] For prolonged handling or in case of immersion, consider double-gloving. Always inspect gloves for tears or punctures before use. |
| Eye & Face Protection | Safety goggles or a face shield must be worn to protect against splashes.[3][4] Standard prescription glasses are not a substitute for appropriate safety eyewear. |
| Body Protection | A laboratory coat or protective clothing is required to shield the skin from potential exposure.[1][4] Ensure the garment is fully buttoned. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust or vapors, particularly in poorly ventilated areas.[1][4] The specific type of filter should be appropriate for organic vapors and particulates. |
II. Operational Plan: From Handling to Disposal
A systematic workflow is critical to minimize exposure and prevent contamination. The following experimental workflow outlines the key steps for safely handling this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling the compound, ensure that an emergency plan is in place, including the location of eyewash stations, safety showers, and spill kits.[4]
-
Don all required PPE as specified in the table above.
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
-
Handling:
-
When weighing or transferring the compound, avoid generating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Keep containers tightly closed when not in use.[1]
-
-
Cleanup and Disposal:
-
After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all waste, including contaminated PPE, in a designated and properly labeled hazardous waste container.[1] Do not dispose of with household garbage or allow it to reach the sewage system.[2]
-
Follow all local, regional, and national regulations for the disposal of chemical waste.[2]
-
Remove PPE in the correct order to avoid cross-contamination.
-
III. Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or the product label to the medical professional.[5] |
By adhering to these stringent safety protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Regular training on these procedures for all laboratory personnel is strongly recommended.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
